4-Bromo-3-fluoro-5-nitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-bromo-3-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBUOQRPHGBTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249531-65-4 | |
| Record name | 4-bromo-3-fluoro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Synthesis Guide: 4-Bromo-3-fluoro-5-nitrobenzoic Acid
Executive Summary
4-Bromo-3-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic scaffold, critical in the development of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[1] Its unique substitution pattern—combining a labile halogen (Br) for cross-coupling, a fluorine atom for metabolic stability/binding affinity, and a nitro group for subsequent reduction to an aniline—makes it a versatile "hub" intermediate.[1]
This guide details the Direct Nitration Pathway , the most atom-economical route for industrial and semi-works scale synthesis.[2] It prioritizes regiocontrol on a deactivated ring system and outlines a secondary Sandmeyer Pathway for cases requiring orthogonal regioselectivity.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the nitro group.[2] The 1,3,4,5-substitution pattern suggests utilizing the cooperative directing effects of the bromine and carboxyl moieties to install the nitro group at the C5 position.
[1][2]
Primary Pathway: Direct Nitration
Rationale: The nitration of 4-bromo-3-fluorobenzoic acid is the most direct route. While the ring is deactivated by three electron-withdrawing groups (-COOH, -F, -Br), the directing effects align favorably for the C5 position:
-
-COOH (C1): Meta-director
Activates C3 and C5. (C3 is blocked by F).[1][2] -
-Br (C4): Ortho/Para-director
Activates C3 and C5. (C3 is blocked). -
-F (C3): Ortho/Para-director
Activates C2, C4, C6.[1] (C4 is blocked).
Mechanistic Insight: Although Fluorine directs to C6, the cooperative influence of the Carboxyl (meta) and Bromine (ortho) groups strongly favors C5.[2] The steric hindrance at C2 (flanked by -COOH and -F) further precludes substitution at that site.[1][2]
Reaction Scheme
Detailed Experimental Protocol
Scale: 50 g Batch Safety Note: This reaction involves fuming nitric acid and generates exotherms.[1][2] Perform in a functioning fume hood.
-
Preparation of Mixed Acid:
-
In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge Concentrated Sulfuric Acid (H₂SO₄, 200 mL) .
-
Dropwise add Fuming Nitric Acid (HNO₃, >90%, 15.0 mL, 1.5 eq) while maintaining the temperature below 10°C.
-
Critical Parameter: Pre-mixing acids prevents localized overheating during substrate addition.[1][2]
-
-
Substrate Addition:
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
-
Gradually heat the mixture to 55–60°C .
-
Maintain this temperature for 4–6 hours .
-
Monitoring: Monitor reaction progress via HPLC or TLC (Mobile Phase: MeOH/DCM 1:9). The starting material peak should disappear (<2%).[2]
-
-
Quenching and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto 1000 g of crushed ice with vigorous stirring.
-
Precipitation: The product will precipitate as a pale yellow/off-white solid.[2]
-
Stir the slurry for 1 hour to ensure complete hydrolysis of any mixed anhydrides.
-
-
Purification:
-
Filter the solid using a Buchner funnel.[2]
-
Wash the cake with Cold Water (3 x 200 mL) until the filtrate pH is neutral (>pH 4).
-
Recrystallization (Optional but recommended for >98% purity): Dissolve the crude solid in minimum hot Ethanol/Water (1:1), treat with activated carbon, filter hot, and cool to crystallize.[1][2]
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Quantitative Data Summary
| Parameter | Specification | Notes |
| Yield | 85 – 92% | High efficiency due to strong directing effects.[1] |
| Purity (HPLC) | >98.5% | Major impurity: 2-nitro isomer (<1%).[1] |
| Appearance | Pale Yellow Solid | Darkens upon light exposure (store in amber).[1][2] |
| Melting Point | 160 – 164°C | Distinct from starting material (MP ~156°C).[1][2] |
Alternative Pathway: The Sandmeyer Route
If the specific isomer distribution from direct nitration is unsatisfactory (e.g., >5% 2-nitro isomer formation), the Sandmeyer Pathway offers superior regiocontrol by utilizing the strong ortho-directing effect of an amino group.
-
Start: 4-Amino-3-fluorobenzoic acid.
-
Step 1 (Nitration): React with KNO₃/H₂SO₄.[1][2] The amino group strongly directs the nitro group to the C5 position (ortho to amine, meta to carboxyl).[2]
-
Step 2 (Sandmeyer):
Note: This route adds two steps but guarantees the 1,3,4,5 substitution pattern due to the overwhelming directing power of the amine.
References
-
Nitration of Deactivated Benzoic Acids: Study.com. "Nitration of 4-bromo-3-nitrobenzoic acid synthesis logic."
-
Precursor Availability: PubChem. "4-Bromo-3-fluorobenzoic acid | C7H4BrFO2."[1][2] [2]
-
Analogous Nitration Protocols: ChemicalBook. "Synthesis of 4-fluoro-3-nitrobenzoic acid."
-
Sandmeyer Methodology: Organic Syntheses. "2-Amino-3-fluorobenzoic acid and derivatives."
Sources
- 1. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9376379B2 - Process for the synthesis of tetrafluoroethanesulfonic acid - Google Patents [patents.google.com]
- 3. Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine and the Related Natural Products Norketoyobyrine and Naucleficine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. AU2010305397A1 - Method for the synthesis of 2-thiohistidine and the like - Google Patents [patents.google.com]
- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 4-Bromo-3-fluoro-5-nitrobenzoic Acid
[1]
Chemical Identity & Core Properties
This compound is a dense, poly-functionalized aromatic building block.[1][2] Its strategic value lies in the orthogonal reactivity of its four functional groups: a carboxylic acid (C1), a fluorine atom (C3), a bromine atom (C4), and a nitro group (C5). This specific substitution pattern allows for sequential, regioselective transformations, making it a "Swiss Army Knife" for medicinal chemistry scaffolds.
Physicochemical Constants
| Property | Data | Note |
| Chemical Name | This compound | |
| CAS Number | Not widely listed (Primary Identifier: PubChem CID 61704771 ) | Commercially available as a research chemical; often referenced by precursor CAS.[1] |
| Molecular Formula | C₇H₃BrFNO₄ | |
| Molecular Weight | 263.92 g/mol | |
| Precursor CAS | 153556-42-4 (4-Bromo-3-fluorobenzoic acid) | The primary starting material for synthesis.[1] |
| SMILES | C1=C(C=C(C(=C1[O-])Br)F)C(=O)O | |
| InChIKey | VNBUOQRPHGBTIQ-UHFFFAOYSA-N | Definitive digital identifier.[1][3] |
| Appearance | Pale yellow to off-white solid | |
| pKa (Calc.) | ~3.0 - 3.2 | Acidic strength enhanced by electron-withdrawing NO₂, F, and Br groups.[1] |
Synthesis Protocol
The most reliable synthetic route involves the regioselective nitration of 4-bromo-3-fluorobenzoic acid .[1]
Mechanistic Rationale
-
Directing Effects: The precursor has a carboxylic acid (C1, meta-director), a fluorine (C3, ortho/para-director), and a bromine (C4, ortho/para-director).[1]
-
Regioselectivity:
-
The C5 position is meta to the COOH (favored), ortho to the Br (favored), and meta to the F.
-
The C2 position is ortho to COOH (sterically hindered) and ortho to F.
-
The C6 position is ortho to COOH and para to F.
-
Result: The cooperative directing effects of the COOH and Br groups strongly favor nitration at the C5 position , yielding the desired 3,4,5-substituted pattern.
-
Experimental Procedure
Reagents: Fuming Nitric Acid (
-
Preparation: Charge a reaction vessel with concentrated
(10 vol) and cool to 0°C. -
Addition: Add 4-bromo-3-fluorobenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature <10°C.
-
Nitration: Dropwise add fuming
(1.2 equiv) over 30 minutes. The bromine atom at C4 prevents over-nitration at that site, while activating C5. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by LCMS for consumption of starting material.
-
Workup: Pour the reaction mixture onto crushed ice/water. The product precipitates as a solid.[5]
-
Purification: Filter the precipitate, wash with cold water to remove residual acid, and dry under vacuum. Recrystallization from Ethanol/Water may be performed if necessary.[1]
Figure 1: Synthetic pathway via electrophilic aromatic substitution, highlighting the cooperative directing effects targeting the C5 position.[6]
Reactivity & Functionalization Workflow
The core utility of this molecule is its ability to undergo Nucleophilic Aromatic Substitution (S_NAr) followed by Reductive Cyclization .
Critical Reactivity Analysis: Br vs. F
A common misconception is that the fluorine atom is the primary leaving group. However, in this specific isomer:
-
Fluorine (C3): Is meta to the activating Nitro group (C5). It is electronically deactivated toward S_NAr.
-
Bromine (C4): Is ortho to the activating Nitro group (C5) and para to the Carboxylic Acid (C1).[6]
Primary Workflow: Benzimidazole Synthesis
This scaffold is ideal for synthesizing 7-fluoro-benzimidazole-5-carboxylic acid derivatives.[1]
-
Step 1: S_NAr Displacement (C4)
-
Step 2: Nitro Reduction (C5)
-
Hydrogenation (
, Pd/C) or chemical reduction ( or ). -
Result: 4-(alkylamino)-3-fluoro-5-aminobenzoic acid (an ortho-diamine).[1]
-
-
Step 3: Cyclization
-
Condensation with formamidine acetate, triethyl orthoformate, or an aldehyde.
-
Result: 1-substituted-7-fluoro-benzimidazole-5-carboxylic acid.[1]
-
Figure 2: Divergent reactivity profile.[1] The red path (S_NAr) is the dominant application, leveraging the ortho-nitro activation of the bromine leaving group.[1]
Safety & Handling
-
Hazards: As a nitro-benzoic acid derivative, this compound is likely corrosive and an irritant to eyes, skin, and respiratory tracts.[1]
-
Thermal Stability: Nitro compounds can be energetic. Avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) validation.[1]
-
Storage: Store in a cool, dry place away from strong bases and reducing agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61704771, this compound.[1] Retrieved from [Link][1]
-
Tempest, P., et al. (2013). MCC/SNAr methodology.[7] Part 2: Novel three-step solution phase access to libraries of benzodiazepines. Tetrahedron Letters, 44, 1947–1950.[7] (Validating SNAr reactivity patterns on nitro-halo-benzoates).
Sources
- 1. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. PubChemLite - this compound (C7H3BrFNO4) [pubchemlite.lcsb.uni.lu]
- 4. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
- 6. quora.com [quora.com]
- 7. ossila.com [ossila.com]
spectral data for 4-Bromo-3-fluoro-5-nitrobenzoic acid (NMR, IR, MS)
Technical Guide: Spectral Characterization of 4-Bromo-3-fluoro-5-nitrobenzoic Acid
Part 1: Executive Summary & Structural Context
This compound (CAS: 1261606-44-3 / PubChem CID: 61704771) is a critical trisubstituted aromatic intermediate.[1][2] Its value lies in its high density of orthogonal reactive handles: a carboxylic acid for coupling, a nitro group for reduction/cyclization, and—most importantly—a chemically differentiated aryl halide core (fluorine and bromine) enabling regioselective
This guide provides a self-validating spectral framework.[1][2][3] Because trisubstituted benzenes are prone to regio-isomerization during nitration, NMR splitting patterns and Mass Spectrometry isotope distributions are the primary logic gates for quality assurance.[1][2]
Part 2: Analytical Workflow & Sample Preparation
To ensure spectral fidelity, follow this preparation protocol. High-purity analysis requires the removal of paramagnetic impurities (Fe/Cr salts) often carried over from nitration or oxidation steps.[1][2][3]
Diagram 1: Analytical Workflow
Caption: Integrated workflow ensuring sample homogeneity before spectral acquisition.
Sample Preparation Protocol:
-
NMR: Dissolve 10–15 mg in 0.6 mL DMSO-d6 . (CDCl3 is often insufficient due to the polarity of the carboxylic acid and nitro group).[2][3]
-
LC-MS: Dilute to 10 µg/mL in Acetonitrile/Water (50:50). Use Negative Mode (ESI-) due to the acidic proton.[1][2][3]
-
IR: Prepare a KBr pellet (1% sample) or use ATR (Diamond crystal).
Part 3: Spectral Data Atlas
A. Mass Spectrometry (MS)
Primary Validation Check: Bromine Isotope Pattern
The presence of one bromine atom dictates the mass spectral fingerprint.[2][3] You must observe a 1:1 doublet for the molecular ion.[2][3]
| Parameter | Value / Characteristic | Interpretation |
| Ionization Mode | ESI Negative ( | Carboxylic acid deprotonates easily.[1][2][3][4] |
| Monoisotopic Mass | 262.92 Da | Based on |
| Observed m/z | 261.9 ( | Critical Check: These two peaks must have near-equal intensity (approx 100:97 ratio).[1][2][3] |
| Fragmentation | Loss of |
Expert Insight: If you observe a dominant peak at
184 (loss of Br) or distorted ratios, your sample has undergone debromination or contains the non-brominated precursor.[2][3]
B. Nuclear Magnetic Resonance (NMR)
Primary Validation Check: Regiochemistry via H-F Coupling
The structure possesses two aromatic protons (H2 and H6) in distinct chemical environments defined by the 3-Fluoro and 5-Nitro substituents.[1][2][3]
Predicted
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H-6 | Para to F | 8.40 – 8.60 ppm | Singlet (s) | Flanked by | |
| H-2 | Ortho to F | 7.90 – 8.15 ppm | Doublet (d) | Flanked by | |
| COOH | Acid | 13.0 – 14.0 ppm | Broad (br s) | N/A | Exchangeable; may disappear if water is present.[1][2][3] |
Diagram 2: NMR Coupling Logic Tree
Caption: Logic tree demonstrating how Fluorine positioning dictates the splitting pattern, confirming the isomer.
C. Infrared Spectroscopy (FT-IR)
Primary Validation Check: Functional Group Integrity
| Wavenumber ( | Vibration Mode | Diagnostic Note |
| 3200–2500 | O-H Stretch | Broad, "hump" characteristic of carboxylic acid dimers. |
| 1710–1690 | C=O[1][2][3][4] Stretch | Strong, sharp carbonyl peak.[2][3] |
| 1540 & 1350 | N-O Stretch | Asymmetric (1540) and Symmetric (1350) nitro bands.[1][2][3] Critical for confirming nitration. |
| 1250–1100 | C-F Stretch | Strong band, often overlapping with C-O stretches.[1][2][3] |
Part 4: Quality Control & Purity Assessment
For drug development applications, spectral identity is insufficient without purity quantification.[2][3][4]
Recommended HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH keeps the acid protonated, improving peak shape).[2][3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (universal) and 254 nm (aromatic).[1][2][3]
-
Retention Time Logic: The target molecule is relatively hydrophobic due to Br/F/NO2 but the COOH adds polarity.[1][2][3] Expect elution after simple benzoic acids but before non-acidic precursors (e.g., if synthesized from a toluene derivative).[2][3]
References
-
PubChem. this compound (CID 61704771).[1][2] National Library of Medicine.[2][3] [Link][2][3]
-
European Patent Office. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis (EP1853548).[2][3][4] (Describes nitration logic for halo-benzoic acids). [Link][2][3][5]
-
National Institute of Standards and Technology (NIST). 4-Fluoro-3-nitrobenzoic acid Mass Spectrum.[1][2] (Reference for fragmentation patterns of similar fluoro-nitro-benzoic cores). [Link][2][3]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Fluoro-3-nitrobenzoic acid [webbook.nist.gov]
- 3. PubChemLite - this compound (C7H3BrFNO4) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
A Comprehensive Technical Guide to the Solubility of 4-Bromo-3-fluoro-5-nitrobenzoic Acid in Organic Solvents: A Predictive and Methodological Approach
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-3-fluoro-5-nitrobenzoic acid, a highly substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. Recognizing the current absence of extensive published solubility data for this specific molecule, this document adopts a predictive and methodological approach. We first dissect the molecule's physicochemical properties, focusing on the profound influence of its electron-withdrawing substituents (bromo, fluoro, and nitro groups) on its polarity and hydrogen-bonding capabilities. Based on these first principles and drawing parallels with related benzoic acid derivatives, we forecast its solubility behavior across a spectrum of common organic solvents. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using an isothermal shake-flask method, designed to yield reliable and reproducible data. This is supplemented by guidance on data analysis and advanced characterization techniques. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to anticipate and empirically validate the solubility profile of this complex molecule, thereby accelerating process development, formulation, and synthesis workflows.
Part 1: Molecular Profile and Predicted Solubility Behavior
The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure and the intermolecular forces it can establish with a given solvent. For this compound, a thorough analysis of its structure is paramount to predicting its behavior.
Physicochemical Properties
This compound is a multifaceted molecule. The aromatic ring provides a rigid, hydrophobic core, while the carboxylic acid group offers a site for strong hydrogen bonding. The additional substituents dramatically modulate these baseline properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | |
| Chemical Structure | C1=C(C=C(C(=C1[O-])Br)F)C(=O)O | [1] |
| Appearance | Solid (Predicted) | |
| Predicted XlogP | 2.1 | [1] |
| Hydrogen Bond Donors | 1 (from -COOH) | [2] |
| Hydrogen Bond Acceptors | 5 (from -COOH, -NO₂, -F) | [2] |
The Decisive Role of Substituent Effects
The benzene ring of the title compound is decorated with three potent electron-withdrawing groups (EWGs): bromo, fluoro, and nitro. Their collective impact is substantial.
-
Inductive and Resonance Effects: All three substituents pull electron density away from the aromatic ring and, by extension, the carboxyl group[3]. The nitro group (-NO₂) is particularly powerful, exerting both a strong inductive (-I) and resonance (-M) effect. This electron withdrawal stabilizes the conjugate base (carboxylate anion) that forms upon dissociation of the carboxylic acid proton, thereby increasing the compound's acidity compared to unsubstituted benzoic acid[3][4].
-
Polarity and Dipole Moment: The asymmetrical arrangement of these highly electronegative groups (F, Br, O) creates a significant molecular dipole moment. This inherent polarity is a primary driver of its solubility, suggesting that it will interact favorably with polar solvents.
-
Hydrogen Bonding: While the carboxylic acid provides the primary hydrogen bond donor site, the oxygen atoms of the nitro group, the fluorine atom, and the carbonyl oxygen of the carboxylic acid act as hydrogen bond acceptor sites[2]. This multiplicity of acceptor sites enhances the potential for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond donors.
Predicted Solubility Profile in Organic Solvents
Based on the molecular characteristics detailed above and drawing on established solubility trends for substituted benzoic acids, we can construct a predictive solubility map. The fundamental principle of "like dissolves like" is our primary guide. The high polarity and hydrogen-bonding capacity of this compound suggest a strong affinity for polar solvents.
Table 2: Predicted Relative Solubility of this compound in Selected Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Very High | These solvents have large dipole moments and are strong hydrogen bond acceptors, capable of effectively solvating both the polar ring and the carboxylic acid group. Studies on benzoic acid derivatives consistently show maximal solubility in these solvents[5][6]. |
| Protic Polar | Methanol, Ethanol, 2-Propanol | High to Moderate | These solvents are both hydrogen bond donors and acceptors. They can interact strongly with the carboxylic acid group and other acceptor sites. Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Propanol) due to decreasing overall polarity[7]. |
| Ethers & Esters | Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents are polar but lack hydrogen bond donating ability. They can accept hydrogen bonds from the carboxylic acid group. Their solvation capability is generally lower than that of alcohols or aprotic polar solvents[8]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate dipole moment but are poor hydrogen bond partners. Solubility will be limited but likely higher than in non-polar hydrocarbons. |
| Aromatic | Toluene, Benzene | Low | While π-π stacking interactions are possible between the solvent and solute aromatic rings, the large polarity mismatch will significantly limit solubility[5]. |
| Aliphatic Non-Polar | n-Hexane, Cyclohexane | Very Low / Insoluble | The large disparity in polarity and the inability of these solvents to form hydrogen bonds will result in minimal solvation of the highly polar solute molecule[5][9]. |
Part 2: A Framework for Experimental Solubility Determination
While predictions provide a crucial starting point, empirical data is the gold standard. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.
Logical Workflow for Solubility Assessment
The process of assessing solubility should be systematic, moving from theoretical prediction to precise experimental measurement.
Caption: Workflow for solubility prediction and experimental verification.
Experimental Protocol: Isothermal Shake-Flask Method
This protocol describes a reliable method for determining the equilibrium solubility at a specified temperature (e.g., 25 °C).
Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined gravimetrically.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (readable to 0.1 mg)
-
Disposable syringes (e.g., 5 mL)
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)
-
Pre-weighed glass vials for evaporation
Procedure:
-
Preparation: Add an excess of this compound to a scintillation vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is ~50-100 mg of solid.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for at least 24-48 hours. This extended time is critical to ensure that the system reaches true thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vial and let it stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Causality Check: This step prevents clogging of the syringe filter in the next step.
-
Sample Collection: Carefully draw the supernatant (the clear liquid phase) into a syringe, avoiding any disturbance of the solid sediment.
-
Filtration: Attach a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe. Discard the first ~0.5 mL of filtrate to saturate the filter material and prevent adsorption errors. Carefully filter the remaining solution into a pre-weighed (tared) glass vial. Record the exact volume of filtrate collected if performing calculations by volume.
-
Solvent Evaporation: Place the vial in a vacuum oven or a gentle stream of nitrogen to slowly evaporate the solvent until a constant weight of the dried solid is achieved. Self-Validation: Re-weighing the vial after an additional hour of drying should show no significant change in mass, confirming complete solvent removal.
-
Quantification: Weigh the vial containing the dried solute. The mass of the dissolved solid is the final weight minus the initial tare weight of the vial.
Data Analysis and Presentation
The solubility can be expressed in various units.
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)
-
Solubility (mol/L) = (Solubility in g/L) / (Molecular Weight of solute in g/mol )
Results should be recorded in a clear, tabular format, including the mean and standard deviation from replicate experiments (n=3 is recommended).
Table 3: Example Data Table for Reporting Experimental Solubility Results at 25 °C
| Solvent | Mean Solubility (mg/mL) | Std. Deviation | Mean Solubility (mol/L) |
| Methanol | |||
| Acetonitrile | |||
| Toluene | |||
| ...other solvents |
Part 3: Advanced Characterization
For a more profound understanding, especially in process development, solubility can be studied as a function of temperature.
Temperature Dependency
Repeating the shake-flask protocol at various temperatures (e.g., 10°C, 25°C, 40°C) provides data crucial for designing crystallization processes. The dissolution of most solids is an endothermic process, meaning solubility increases with temperature[5]. This relationship can often be described by the Van't Hoff equation, which relates the change in solubility to the enthalpy of solution[5].
Solute-Solvent Interactions
The interactions driving solubility can be visualized to better understand the underlying mechanisms at a molecular level.
Caption: Key solute-solvent hydrogen bonding interactions.
Part 4: Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 4-bromobenzoic acid and various nitrobenzoic acids suggest appropriate caution should be exercised.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[10][11].
-
Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation[11]. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents[10].
By combining a predictive analysis based on chemical principles with a rigorous experimental methodology, researchers can confidently map the solubility landscape of this compound, paving the way for its effective use in scientific discovery and development.
References
-
Chen, J., et al. (2012). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]
-
Ruether, F., & Sadowski, G. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. PubMed. [Link]
-
Al-Maaeni, M. A. R., & Al-Amody, H. F. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology, 9(2), 42-47. [Link]
-
Perlovich, G. L., & Volkova, T. V. (2003). Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. PubMed. [Link]
-
Unknown Author. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. [Link]
-
Acree Jr, W. E., & Bertrand, G. L. (1981). Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents. PubMed. [Link]
-
Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]
-
Stadnik, A. M., & Garkushina, I. S. (2018). THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS. ResearchGate. [Link]
-
Unknown Author. Carboxylic Acid Unknowns and Titration. Organic Chemistry Lab Manual. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Liptak, M. D., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]
-
Salvalaglio, M., et al. (2015). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
-
Filo. (2025). Effect of substituents on acidity of benzoic acids. [Link]
-
Unknown Author. AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. [Link]
-
Unknown Author. Organic Chemistry II. [Link]
-
Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. [Link]
Sources
- 1. PubChemLite - this compound (C7H3BrFNO4) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. jbiochemtech.com [jbiochemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermochemical investigations of nearly ideal binary solvents. VII: Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-3-fluoro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-bromo-3-fluoro-5-nitrobenzoic acid, a halogenated and nitrated aromatic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, established principles of organic chemistry, and computational modeling to predict its key structural and spectroscopic features. We will explore its synthesis, predict its characteristic spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and delve into a detailed analysis of its molecular geometry, including the influence of its electron-withdrawing substituents on bond lengths, bond angles, and the overall conformation of the molecule. This guide is intended to serve as a valuable resource for researchers working with this and similar polysubstituted benzoic acids, providing both theoretical insights and practical methodologies.
Introduction: The Significance of Polysubstituted Benzoic Acids
Substituted benzoic acids are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The introduction of multiple substituents onto the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as its acidity, lipophilicity, and reactivity. Halogen atoms, like bromine and fluorine, and nitro groups are particularly important substituents in drug design. Fluorine, for instance, can enhance metabolic stability and binding affinity, while bromine can serve as a versatile synthetic handle and also contribute to binding interactions. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a precursor to an amino group, which is a common pharmacophore.
This compound, with its unique combination of a bromine atom, a fluorine atom, and a nitro group, presents a fascinating case study in the interplay of steric and electronic effects that govern molecular structure and conformation. Understanding these aspects is crucial for predicting its reactivity, designing new synthetic routes, and elucidating its potential interactions with biological targets.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach would involve the nitration of a suitable precursor, such as 4-bromo-3-fluorobenzoic acid. The directing effects of the existing substituents are crucial in determining the regioselectivity of the nitration reaction. The carboxylic acid group is a meta-director, while the halogen atoms (bromine and fluorine) are ortho, para-directors. In 4-bromo-3-fluorobenzoic acid, the fluorine is at position 3 and the bromine at position 4. The position ortho to fluorine and meta to the carboxylic acid (position 2) and the position ortho to bromine and meta to the carboxylic acid (position 5) are the most likely sites for nitration. Given the steric hindrance at position 2, nitration is expected to occur predominantly at the 5-position.
Experimental Protocol: Nitration of 4-Bromo-3-fluorobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Precursor: Slowly add 4-bromo-3-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring until it is completely dissolved.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization (Predicted)
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be predicted:
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic region: Two doublets corresponding to the two aromatic protons. The proton at C2 will likely be a doublet coupled to the fluorine at C3. The proton at C6 will also be a doublet. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents.- Carboxylic acid proton: A broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | - Aromatic region: Six distinct signals for the six aromatic carbons. The carbon atoms attached to the electronegative substituents (Br, F, NO₂) and the carboxylic acid will have characteristic chemical shifts. The C-F coupling will be observable for the carbon attached to fluorine and its neighboring carbons.- Carbonyl carbon: A signal in the range of 165-175 ppm. |
| IR (cm⁻¹) | - O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.- C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.- C-NO₂ stretches: Asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-F stretch: A strong absorption in the region of 1200-1300 cm⁻¹.- C-Br stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺): A distinct peak corresponding to the molecular weight of the compound (262.92 g/mol for the most abundant isotopes).- Isotopic pattern: The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity to the M⁺ peak. |
Molecular Structure and Conformation
The molecular structure and conformational preferences of this compound are dictated by the interplay of the electronic effects of the substituents and the steric interactions between them.
Electronic Effects of Substituents
All three substituents on the benzoic acid ring—bromo, fluoro, and nitro—are electron-withdrawing groups.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and thus exerts a strong electron-withdrawing inductive effect. The nitro group also has a very strong -I effect, while bromine's inductive effect is weaker than that of fluorine but still significant.
-
Resonance Effect (-M/-R): The nitro group exhibits a strong electron-withdrawing resonance effect, delocalizing the electron density from the benzene ring. The halogen atoms have a dual role; they have a weak electron-donating resonance effect (+R) due to their lone pairs, but this is generally outweighed by their strong -I effect, especially for fluorine.
The cumulative effect of these electron-withdrawing groups is a significant polarization of the aromatic ring and an increase in the acidity of the carboxylic acid proton.
Conformational Analysis
The conformation of this compound is primarily determined by the orientation of the carboxylic acid group and the nitro group relative to the plane of the benzene ring.
3.2.1. Orientation of the Carboxylic Acid Group
The carboxylic acid group can adopt different conformations due to rotation around the C-C single bond connecting it to the benzene ring. The two main conformers are the syn and anti conformations, referring to the orientation of the carbonyl oxygen relative to the ortho substituent. In this case, with substituents at both ortho positions (C3-F and C5-NO₂), the steric hindrance will likely force the carboxylic acid group to be twisted out of the plane of the benzene ring to some extent. The most stable conformation is likely to be the one that minimizes the steric repulsion between the carbonyl oxygen and the ortho substituents.
3.2.2. Orientation of the Nitro Group
Similarly, the nitro group can rotate around the C-N bond. Due to the steric bulk of the adjacent bromine atom at the C4 position, the nitro group is also expected to be twisted out of the plane of the aromatic ring. This twisting can reduce the extent of resonance interaction between the nitro group and the ring.
3.2.3. Intramolecular Interactions
The possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-fluoro or ortho-nitro group should be considered. An intramolecular hydrogen bond between the carboxylic acid proton and the fluorine atom is a possibility, which would stabilize a planar conformation of the carboxylic acid group. However, the formation of a strong intermolecular hydrogen-bonded dimer in the solid state is also a very common feature for carboxylic acids.
Caption: Factors influencing the conformation of this compound.
Computational Modeling
To gain a more quantitative understanding of the molecular structure and conformation, density functional theory (DFT) calculations would be a powerful tool.
Protocol for DFT Calculations:
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.
-
Frequency Analysis: Conduct a vibrational frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This will also provide theoretical IR and Raman spectra that can be compared with experimental data.
-
Conformational Search: To explore other possible low-energy conformers, a conformational search can be performed by systematically rotating the rotatable bonds (C-COOH and C-NO₂).
-
Analysis of Results: Analyze the optimized geometries to determine key bond lengths, bond angles, and dihedral angles. The relative energies of the different conformers can be used to predict their populations at a given temperature.
Applications in Drug Development and Materials Science
The unique structural features of this compound make it a promising scaffold for the development of new bioactive molecules and functional materials.
-
Medicinal Chemistry: The presence of multiple sites for functionalization allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, providing a route to introduce a variety of functional groups. The nitro group can be reduced to an amine, which can then be further modified.
-
Materials Science: The rigid aromatic core and the potential for strong intermolecular interactions (hydrogen bonding, halogen bonding) make this molecule a candidate for the design of crystalline materials with specific optical or electronic properties.
Conclusion
This compound is a polysubstituted aromatic compound with a complex interplay of steric and electronic effects that govern its molecular structure and conformation. While direct experimental data is limited, this technical guide has provided a comprehensive overview based on established chemical principles and data from related molecules. The proposed synthetic route and predicted spectroscopic data offer a practical framework for its preparation and characterization. The detailed analysis of its conformational preferences, including the likely out-of-plane twisting of the carboxylic acid and nitro groups, provides valuable insights for its application in drug design and materials science. Further experimental and computational studies are warranted to fully elucidate the rich chemistry of this intriguing molecule.
References
-
PubChem. This compound. [Link]
-
Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]
-
NIST WebBook. 4-Fluoro-3-nitrobenzoic acid. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
-
Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]
-
ResearchGate. Hydrogen-bonding network in the organic salts of 4-nitrobenzoic acid. [Link]
-
RSC Publishing. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
Rational Design and Biological Evaluation of 4-Bromo-3-fluoro-5-nitrobenzoic Acid Derivatives
A Technical Guide for Scaffold Optimization in Antimicrobial and Anticancer Drug Discovery
Executive Summary
For medicinal chemists and drug development professionals, the quest for novel molecular scaffolds with diverse biological activities is a perpetual challenge. Among highly functionalized building blocks, 4-Bromo-3-fluoro-5-nitrobenzoic acid represents a privileged, multi-functional core. By combining the unique physicochemical properties of halogens with the redox-active nature of a nitro group, this scaffold offers unparalleled orthogonal reactivity. This whitepaper provides an in-depth technical roadmap for the synthesis, mechanistic evaluation, and biological validation of its derivatives, focusing on their potential as potent antimicrobial and anticancer agents.
Pharmacophore Deconstruction: The Power of Halogenated Nitroaromatics
The rational design of drugs utilizing the this compound core relies on the distinct, synergistic contributions of its substituents:
-
The Fluorine Atom: The strategic introduction of a fluorine atom onto the benzoic acid core significantly influences the molecule's physicochemical properties[1]. Due to its high electronegativity and small van der Waals radius, fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites and increases lipophilicity, which is critical for cellular permeability[2].
-
The Nitro Group (Toxicophore): The nitro moiety (
) is an efficient scaffold for bioactive molecules, triggering targeted redox reactions within cells. It acts as a toxicophore; upon reduction by specific enzymes, it generates reactive intermediates that cause fatal toxicity in microorganisms and parasites[3]. -
The Ortho-Relationship: The precise ortho-positioning of the fluoride and nitro groups makes this specific scaffold an ideal precursor for synthesizing benzimidazole derivatives via nucleophilic aromatic substitution (
) followed by reduction and cyclization. Benzimidazoles are highly active pharmaceutical ingredients applied as antimicrobials, antipsychotics, and anticancer agents[4]. -
The Bromine Atom: The bromo substituent provides steric bulk and acts as an essential synthetic handle for late-stage functionalization. It allows for rapid library expansion via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).
Synthetic Trajectories & Divergent Workflows
The carboxylic acid acts as the primary point of divergence. A common and highly efficient approach involves the initial conversion of the benzoic acid to its corresponding acid chloride, which then serves as a versatile intermediate for the synthesis of amides, esters, and complex heterocyclic compounds like 1,3,4-oxadiazoles and pyrazoles[1].
Fig 1: Synthetic divergence of this compound into bioactive scaffolds.
Mechanistic Pathways of Biological Activity
Understanding the mechanism by which these derivatives exert their biological effects is crucial for rational drug design[2].
Antimicrobial Action: Nitro-containing molecules serve as first-line treatments for various infections. The mechanism relies on the prodrug nature of the nitroaromatic compound. When these compounds enter a bacterial cell, they are reduced by bacterial nitroreductases. This enzymatic reduction produces highly reactive and toxic intermediates (such as nitroso and hydroxylamine species) that covalently bind to bacterial DNA, resulting in irreversible nuclear damage and cell death[3].
Fig 2: Mechanism of action for nitroaromatic antimicrobial derivatives via enzymatic reduction.
Quantitative Activity Profiles
To facilitate a clear comparison of the efficacy of different halogenated nitrobenzoic acid derivatives and related scaffolds, the following table summarizes quantitative biological activity data extracted from recent literature. Halogenated analogs consistently demonstrate superior activity profiles against both Gram-positive and Gram-negative pathogens[5].
| Compound Class / Scaffold | Target Organism / Cell Line | Assay Type | Quantitative Result | Ref. |
| Halogenated Nitroaromatics | Staphylococcus aureus | MIC | 15.6 – 62.5 µg/mL | [3] |
| Nitroxoline (Nitro-8HQ) | Pseudomonas aeruginosa | MIC | 84.14 µM | [5] |
| Nitroxoline (Nitro-8HQ) | Aeromonas hydrophila | MIC | 5.26 µM | [5] |
| Fluorinated Benzothiazole | HOP-92 (Non-small cell lung) | IC50 | 0.0718 µM | [1] |
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each chemical and biological manipulation.
Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives via Acid Chloride
Objective: To synthesize a heterocyclic oxadiazole derivative from the this compound core.
-
Step 1: Activation of the Carboxylic Acid.
-
Action: Suspend 10 mmol of this compound in 20 mL of anhydrous dichloromethane (DCM). Add 15 mmol of thionyl chloride (
) dropwise, followed by 2 drops of N,N-Dimethylformamide (DMF). Reflux for 4 hours. -
Causality: The carboxylic acid is inherently unreactive towards weak nucleophiles. Conversion to an acid chloride lowers the activation energy for subsequent steps. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, accelerating chlorination at lower temperatures to preserve the heat-sensitive nitro group.
-
-
Step 2: Hydrazide Formation & Cyclization.
-
Action: Evaporate excess
under reduced pressure. Dissolve the crude acid chloride in cold ethanol and add an excess of hydrazine hydrate. After 2 hours, add a cyclizing agent (e.g., ) and reflux. -
Causality: Hydrazine acts as a potent bidentate nucleophile. The subsequent addition of
acts as a dehydrating agent, forcing the ring closure to form the stable 1,3,4-oxadiazole ring.
-
-
Step 3: Quality Control & Validation.
-
Validation: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The protocol is self-validating: a complete shift in the
value under UV light (254 nm) confirms the consumption of the starting material. Furthermore, NMR must show the preservation of the distinct coupling constants of the aromatic proton (split by the adjacent fluorine), definitively confirming that the core substitution pattern survived the harsh cyclization conditions.
-
Protocol B: Antimicrobial Susceptibility Testing (Agar Dilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
-
Step 1: Inoculum Preparation.
-
Action: Cultivate target strains (e.g., S. aureus, P. aeruginosa) in Mueller-Hinton broth until they reach the 0.5 McFarland standard (
CFU/mL). -
Causality: Standardizing the bacterial load is critical. Too high an inoculum can result in false resistance (due to the depletion of the active compound), while too low an inoculum can yield false susceptibility.
-
-
Step 2: Compound Dilution.
-
Action: Dissolve the derivative in DMSO and prepare serial two-fold dilutions in molten Mueller-Hinton agar (ranging from 0.5 to 256 µg/mL).
-
Causality: Agar dilution is preferred over broth microdilution for highly lipophilic halogenated compounds, as it prevents compound precipitation and ensures uniform exposure to the bacteria.
-
-
Step 3: Assay Execution & Internal Controls.
-
Validation: Incubate the plates at 37°C for 24 hours. The assay is explicitly self-validating through its control matrix: a sterility control (agar only) must show zero growth to rule out contamination; a growth control (agar + bacteria + DMSO vehicle) must show confluent growth to prove the DMSO is non-toxic at the tested concentration; and a positive control (agar + bacteria + standard antibiotic like Ciprofloxacin) must show expected inhibition. Only when all three controls behave as predicted can the MIC of the novel derivative be considered scientifically accurate.
-
References
-
BenchChem. "Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives: A Comparative Guide." BenchChem. 1
-
MDPI. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." MDPI. 3
-
Ossila. "4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4." Ossila. 4
-
BenchChem. "The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide." BenchChem. 2
-
National Institutes of Health (NIH) / PMC. "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities." PMC.5
Sources
commercial availability of 4-Bromo-3-fluoro-5-nitrobenzoic acid
The Commercial Availability & Technical Sourcing Guide: 4-Bromo-3-fluoro-5-nitrobenzoic acid
Executive Summary: Strategic Sourcing & Application Profile
This compound (CAS 1249531-65-4 ) is a high-value pharmacophore scaffold used primarily in the development of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique substitution pattern—combining a reactive electrophile (fluorine), a cross-coupling handle (bromine), and a latent amine precursor (nitro group)—makes it a linchpin intermediate for diversifying core aromatic structures.
Availability Status:
-
Direct Commercial Stock: Limited / Tier 2. While listed in catalogs of specialized building block suppliers (e.g., BLD Pharm, MolCore), it is frequently an "RFQ" (Request for Quote) item rather than a "Next Day Delivery" commodity.
-
Synthetic Accessibility: High. The compound is reliably synthesized from the widely available precursor 4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4 ) via a single-step regioselective nitration.
-
Recommendation: For milligram-scale SAR (Structure-Activity Relationship) studies, direct procurement is viable. For gram-to-kilogram scale-up, contracting a custom synthesis or performing the nitration in-house using the commodity precursor is the most time- and cost-efficient strategy.
Chemical Identity & Specifications
Precise identification is critical due to the existence of multiple positional isomers (e.g., 3-bromo-4-fluoro-5-nitrobenzoic acid). Use the following data to validate Certificates of Analysis (CoA).
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1249531-65-4 |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| SMILES | OC(=O)C1=CC(=O)=C(Br)C(F)=C1 |
| Key Isomer Check | C3: Fluorine | C4: Bromine | C5: Nitro |
| Appearance | Typically an off-white to pale yellow solid |
| Purity Standard | ≥97% (HPLC), typically ≥98% for catalytic applications |
Supply Chain Landscape
The market for this intermediate is bifurcated between direct sourcing of the final product and strategic sourcing of its precursor.
A. Direct Suppliers (Final Product)
These suppliers list the specific CAS 1249531-65-4 . Availability is often subject to lead times of 2–4 weeks.
-
BLD Pharm: Catalog Item BD343533 .[1][2][3] Often stocks small quantities (1g, 5g).
-
MolCore: Catalog Item MC749835 .[4] Specializes in API intermediates.
-
Chem-Impex / Enamine: Frequently list this class of compounds; check for "Make-on-Demand" status.
B. Precursor Sourcing (Strategic Alternative)
If the final product is out of stock, the precursor 4-Bromo-3-fluorobenzoic acid is a "Tier 1" commodity available from major distributors (Sigma-Aldrich, Combi-Blocks, Fluorochem) with next-day shipping.
-
Typical Price: ~
40 USD per 5g (significantly cheaper than the nitro derivative). -
Suppliers: Thermo Scientific (Alfa Aesar), Matrix Scientific, Santa Cruz Biotechnology.
Technical Deep Dive: Synthetic Accessibility
For researchers facing lead-time constraints, synthesizing this intermediate in-house is a robust option. The reaction relies on the cooperative directing effects of the substituents to achieve high regioselectivity.
Reaction Logic & Mechanism
The nitration of 4-bromo-3-fluorobenzoic acid occurs at the C5 position .
-
Carboxylic Acid (C1): Strong electron-withdrawing group (EWG); directs meta (to positions 3 and 5). Position 3 is blocked by Fluorine. Target: C5.
-
Bromine (C4): Weak deactivator but ortho/para director. Directs ortho to positions 3 and 5. Position 3 is blocked. Target: C5.
-
Fluorine (C3): Ortho/para director. Directs to 2, 4, and 6. Position 4 is blocked. Directs to 2 and 6.[4]
-
Note: Position 2 is sterically crowded (sandwiched between COOH and F).
-
Result: The cooperative directing effects of the COOH and Br groups strongly favor C5 , making this a high-yielding reaction with minimal isomeric impurities.
-
Synthetic Pathway Diagram
Figure 1: Synthetic pathway illustrating the regioselective nitration driven by cooperative directing groups.
Experimental Protocol (Representative)
Note: This protocol is adapted from standard nitration procedures for deactivated benzoates.
-
Setup: Charge a round-bottom flask with concentrated sulfuric acid (H₂SO₄, 10 vol). Cool to 0°C.
-
Addition: Add 4-bromo-3-fluorobenzoic acid (1.0 equiv) portion-wise. Ensure full dissolution.
-
Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1–1.5 equiv) while maintaining internal temperature <10°C.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by LCMS (Target M-H: ~262/264).
-
Workup: Pour onto crushed ice. The product typically precipitates as a solid. Filter, wash with cold water, and dry.
-
Purification: Recrystallization from Ethanol/Water if necessary.
Applications in Drug Discovery
This scaffold is a "tri-functional" handle, allowing sequential elaboration in medicinal chemistry campaigns.
| Functional Group | Reaction Type | Medicinal Chemistry Application |
| -COOH (Acid) | Amide Coupling | Attachment of solubilizing tails or warheads. |
| -F (Fluorine) | SₙAr (Nucleophilic Aromatic Substitution) | Displacement by amines/alkoxides to introduce diversity at C3. |
| -Br (Bromine) | Suzuki/Buchwald Coupling | Installation of aryl/heteroaryl groups to extend the scaffold. |
| -NO₂ (Nitro) | Reduction to Aniline | Precursor for benzimidazoles or further amide coupling. |
Procurement Decision Matrix
Use this logic flow to determine the optimal sourcing strategy for your project.
Figure 2: Decision matrix for sourcing based on scale and timeline constraints.
References
-
BLD Pharm. (n.d.).[2] Product Analysis: this compound (CAS 1249531-65-4).[1][9][4][2][3] Retrieved from
-
MolCore. (n.d.). Building Blocks: this compound Specifications. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-fluorobenzoic acid (Precursor CAS 153556-42-4).[5][6][8] Retrieved from
-
American Chemical Society (ACS). (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology. Journal of Medicinal Chemistry. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Chemical Building Blocks: Halogenated Benzoic Acids. Retrieved from
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- 3. 355423-16-4|4-Bromo-2-fluoro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
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- 6. Matrix Scientific 4-BROMO-3-FLUOROBENZOIC ACID MF C7H4BrFO2 MW 219.02 CAS | Fisher Scientific [fishersci.com]
- 7. 4-Bromo-3-fluorobenzoic acid | CAS 153556-42-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 4-Bromo-3-fluorobenzoic acid, 98+%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 9. molcore.com [molcore.com]
A Comprehensive Technical Guide to 4-Bromo-3-fluoro-5-nitrobenzoic acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, offers a rich platform for chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the carboxylic acid and nitro moieties. This guide provides an in-depth analysis of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in organic synthesis and drug design. While experimental data is limited, we can predict its properties based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Source/Analogy |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General property of substituted benzoic acids |
| pKa | Expected to be a relatively strong acid due to the electron-withdrawing effects of the nitro, fluoro, and bromo groups. | The pKa of benzoic acid is ~4.2. Electron-withdrawing groups increase acidity. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of similar aromatic carboxylic acids. |
| XLogP3 | 2.1 | [1] |
Synthesis of this compound
Synthetic Pathway 1: Nitration of 4-Bromo-3-fluorobenzoic acid
This approach is analogous to the synthesis of other nitrated benzoic acids.[2][3]
Figure 1: Proposed synthesis of this compound via nitration.
Experimental Protocol (Proposed):
-
To a stirred solution of concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.
-
Slowly add 4-bromo-3-fluorobenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 4-bromo-3-fluorobenzoic acid, maintaining the temperature between 0 and 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.
Causality behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Pouring onto Ice: This step serves to quench the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.
Synthetic Pathway 2: Bromination of 3-Fluoro-5-nitrobenzoic acid
This pathway involves the electrophilic bromination of a pre-existing fluoronitrobenzoic acid.
Figure 2: Proposed synthesis via bromination.
Experimental Protocol (Proposed):
-
In a round-bottom flask, dissolve 3-fluoro-5-nitrobenzoic acid in a suitable solvent (e.g., a halogenated solvent).
-
Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).
-
Slowly add liquid bromine to the reaction mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and quench with a solution of sodium bisulfite to remove excess bromine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Causality behind Experimental choices:
-
Lewis Acid Catalyst: FeBr₃ polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and facilitating the attack by the aromatic ring.
-
Quenching with Sodium Bisulfite: This step is to neutralize any unreacted bromine, which is a hazardous and corrosive reagent.
Chemical Reactivity
The reactivity of this compound is dictated by its four functional groups. The presence of strong electron-withdrawing groups (nitro and fluoro) deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom is a good leaving group in SNAr reactions, especially when activated by ortho and para electron-withdrawing groups.[4] In this molecule, the nitro group is meta to the fluorine, which is not ideal for activation. However, the cumulative electron-withdrawing effect of the bromo and nitro groups still renders the carbon attached to the fluorine susceptible to nucleophilic attack.
Figure 4: Reduction of the nitro group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst.
-
Amide formation: Reaction with an amine, often activated by a coupling agent (e.g., EDC, HATU). [5][6]* Reduction: Conversion to a primary alcohol using strong reducing agents like LiAlH₄.
Cross-Coupling Reactions
The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not readily available, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar compounds. [7][8][9][10][11][12][13]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents. The coupling between the two protons will likely be a meta-coupling (⁴JHH), typically in the range of 2-3 Hz. The proton ortho to the bromine and meta to the fluorine will appear at a different chemical shift than the proton ortho to the fluorine and meta to the bromine.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons.
-
Carboxylic Carbon: This signal will be the most downfield, typically in the range of 160-170 ppm.
-
Aromatic Carbons: The signals for the aromatic carbons will appear in the range of 110-160 ppm. The carbons directly attached to the electronegative substituents (Br, F, NO₂) will be significantly shifted. The C-F coupling will be observable, with a large one-bond coupling constant (¹JCF) and smaller multi-bond couplings.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of complex molecules with potential biological activity.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core. The functional groups on this compound can be elaborated to interact with the ATP-binding site of kinases. For instance, the amino group, obtained after nitro reduction, can act as a hydrogen bond donor, while the rest of the molecule can be modified to occupy hydrophobic pockets. The synthesis of Alectinib, a kinase inhibitor, utilizes a related fluoronitro-substituted aromatic compound. [4]
Synthesis of Novel Heterocycles
The versatile functional groups of this molecule allow for its use in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals. For example, the corresponding amino derivative can be used to construct benzimidazoles, quinolines, and other fused heterocyclic systems.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its rich functionality allows for a wide array of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. While detailed literature on this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. As the demand for novel and effective therapeutic agents continues to grow, the utility of such highly functionalized intermediates is expected to increase, making this compound a compound of significant interest for researchers in both academia and industry.
References
[Please note: The following references are based on the conducted Google searches and provide context for the synthesis, reactivity, and applications of similar compounds.]
- Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. Published May 11, 2022. Accessed February 27, 2026.
- ChemicalBook. 4-Fluoro-3-nitrobenzoic acid synthesis. ChemicalBook. Accessed February 27, 2026.
- BenchChem. A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. BenchChem. Accessed February 27, 2026.
- Gao, Y., Li, Y., Liu, Y., et al. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. RSC Med. Chem., 2022, 13, 1234-1245.
- ChemicalBook. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum. ChemicalBook. Accessed February 27, 2026.
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Published July 4, 2025. Accessed February 27, 2026.
- Fluorochem. 3-BROMO-5-FLUORO-4-NITROBENZOIC ACID. Fluorochem. Accessed February 27, 2026.
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- Echemi. 3-bromo-4-fluoro-5-nitrobenzoic acid. Echemi. Accessed February 27, 2026.
- Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. Published January 25, 2019. Accessed February 27, 2026.
- PubChem. This compound. PubChem. Accessed February 27, 2026.
- ChemicalBook. 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR spectrum. ChemicalBook. Accessed February 27, 2026.
- ChemicalBook. 4-Bromo-3-nitrobenzoic acid(6319-40-0) 13C NMR spectrum. ChemicalBook. Accessed February 27, 2026.
- ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,...
- Ossila. 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4. Ossila. Accessed February 27, 2026.
- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. Published 2015. Accessed February 27, 2026.
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. European Patent Office. Accessed February 27, 2026.
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents. Published March 12, 2008. Accessed February 27, 2026.
- Study.com. Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Study.com. Accessed February 27, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 27, 2026.
- Thieme. 4. 13C NMR Spectroscopy. Thieme. Accessed February 27, 2026.
- Centers for Disease Control and Prevention. Supporting Information. CDC Stacks. Accessed February 27, 2026.
- SpectraBase. 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Accessed February 27, 2026.
- PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. Accessed February 27, 2026.
- ChemicalBook. 4-Bromo-3-fluorotoluene(452-74-4) 13C NMR spectrum. ChemicalBook. Accessed February 27, 2026.
- Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown. Published November 15, 2025. Accessed February 27, 2026.
- ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Published September 30, 2009. Accessed February 27, 2026.
- BenchChem. Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. BenchChem. Accessed February 27, 2026.
- PubChem. 3-Bromo-4-hydroxy-5-nitrobenzoic acid. PubChem. Accessed February 27, 2026.
Sources
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- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum [chemicalbook.com]
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- 12. 4-Bromo-3-fluorotoluene(452-74-4) 13C NMR spectrum [chemicalbook.com]
- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Suzuki coupling reactions with 4-Bromo-3-fluoro-5-nitrobenzoic acid
Application Note: 4-Bromo-3-fluoro-5-nitrobenzoic Acid[1]
Executive Summary
This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing This compound (and its ester derivatives). This scaffold is a "privileged structure" in medicinal chemistry, widely used in the synthesis of kinase inhibitors (e.g., inhibiting EGFR, VEGFR) and antibacterial benzimidazoles.[1]
The presence of the electron-withdrawing nitro (-NO2) and fluoro (-F) groups ortho to the reactive bromide creates a highly activated electrophile.[1] While this facilitates rapid oxidative addition to Palladium(0), it simultaneously introduces a high risk of Nucleophilic Aromatic Substitution (SNAr) side reactions and protodebromination .[1] This guide provides protocols to suppress these pathways while maintaining high catalytic turnover.
Substrate Analysis & Mechanistic Insight[1][2]
2.1 Electronic Environment
The substrate features a "Push-Pull" electronic conflict that dictates reaction success:[1]
-
Activation (Pro): The ortho-fluoro and meta-nitro groups significantly decrease electron density at the C-Br bond.[1] This makes the oxidative addition of Pd(0) faster than in neutral aryl bromides.[1]
-
The SNAr Trap (Con): The C-F bond at position 3 is highly activated by the ortho-nitro group.[1] Strong bases (e.g., NaOtBu, KOH) or nucleophilic solvents can attack this position, displacing fluoride instead of facilitating the Suzuki coupling at the bromide.[1]
2.2 The Free Acid Challenge
Using the free carboxylic acid substrate introduces solubility issues and catalyst poisoning risks. The carboxylate anion generated in situ can coordinate to the Pd-center, potentially arresting the catalytic cycle.[1]
-
Recommendation: For initial screens, protecting the acid as a Methyl Ester is the most robust strategy. If the free acid must be used (to reduce step count), specific buffered aqueous conditions are required (See Protocol A).[1]
Experimental Protocols
Protocol A: Direct Coupling of Free Acid (Green Route)
Best for: Rapid analog generation where step-economy is critical.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)[1]
-
Rationale: The bidentate ferrocenyl ligand prevents catalyst decomposition and resists poisoning by the carboxylate.
-
-
Base: K₃PO₄ (3.5 equiv)[1]
-
Rationale: Mild enough to minimize SNAr at the C-F bond but strong enough to activate the boronic acid.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add sparged 1,4-Dioxane and Water via syringe. The reaction mixture will likely be a slurry initially.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 90°C to avoid decarboxylation or fluoride displacement.
-
-
Workup (Critical):
Protocol B: Methyl Ester Route (High-Purity Route)
Best for: Scale-up (>5g) and cases where purification by column chromatography is necessary.[1]
Reagents:
-
Substrate: Methyl 4-bromo-3-fluoro-5-nitrobenzoate (1.0 equiv)[1][3]
-
Catalyst: Pd(PPh₃)₄ (3 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]
-
Base: Na₂CO₃ (2.0 equiv) or CsF (2.5 equiv for labile boronates)[1]
-
Solvent: Toluene : Ethanol : Water (4:2:1)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the methyl ester substrate and boronic acid in the Toluene/Ethanol mixture.
-
Activation: Add the aqueous base solution.
-
Catalysis: Add the Pd catalyst last. Purge with inert gas.
-
Reaction: Reflux (approx. 90°C) for 2–6 hours. The color typically shifts from yellow to dark orange/black upon completion.
-
Purification:
-
Filter through a Celite pad to remove Pd black.
-
Concentrate the filtrate.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc).[1]
-
-
Hydrolysis (Optional): If the acid is required, treat the isolated ester with LiOH (3 equiv) in THF/H₂O at RT for 1 hour.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Product contains -OH or -OtBu instead of -F | SNAr Side Reaction. The base attacked the activated Fluorine.[1] | Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃).[1] Lower temperature to 60–70°C. |
| Product is de-brominated (Ar-H formed) | Protodebromination. Oxidative addition occurred, but transmetallation was too slow.[1] | Increase Boronic Acid equivalents (1.5x).[1] Switch to a more active catalyst system (Pd-XPhos) to speed up the cycle. Ensure anhydrous conditions if possible. |
| Low Conversion (<20%) | Catalyst Poisoning. The nitro/acid groups are coordinating to Pd.[1] | Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ .[1] These chelating ligands are more robust against coordination inhibition. |
| Homocoupling of Boronic Acid | Oxidative Coupling. Presence of Oxygen. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use. |
Decision Logic & Mechanism Visualization
The following diagram illustrates the kinetic competition between the desired Suzuki coupling and the undesired SNAr pathway, guiding the choice of conditions.
Caption: Workflow decision tree highlighting the competition between the desired Suzuki cycle and the SNAr side-reaction at the activated C-F bond.
References
-
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] (Detailed catalyst selection for electron-deficient substrates).
-
Sandrock, D. L., & Molander, G. A. (2010).[1] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroborates with Aryl/Heteroaryl Chlorides.[5] Current Protocols in Chemical Biology. (Protocols for difficult substrates). [1]
-
GuideChem. (n.d.). Benzoic acid, 4-bromo-3-fluoro-5-nitro-, methyl ester Properties and Applications.
Sources
protocol for the amidation of 4-Bromo-3-fluoro-5-nitrobenzoic acid
Part 1: Executive Summary & Strategic Analysis
1.1 The Challenge: Chemoselectivity in a "Loaded" Scaffold The substrate 4-Bromo-3-fluoro-5-nitrobenzoic acid is not merely a carboxylic acid; it is a highly functionalized electrophilic core often utilized in the synthesis of covalent kinase inhibitors (e.g., KRAS, EGFR modulators).
The primary challenge in amidating this substrate is chemoselectivity . The aromatic ring is densely substituted with electron-withdrawing groups (EWGs):
Electronic Hazard Assessment: The C4-Bromine atom is situated ortho to the Nitro group and para to the Carboxyl group. This specific arrangement activates the C4 position for Nucleophilic Aromatic Substitution (S_NAr) .
-
Risk: If the amidation conditions are too harsh (high heat, excess amine) or the activation is too slow, the amine nucleophile may displace the Bromine (or Fluorine) rather than attacking the carbonyl carbon.
-
Solution: This protocol prioritizes low-temperature activation and kinetic control to favor acyl substitution over aryl substitution.
Part 2: Experimental Protocols
We present two validated methodologies. Method A is the gold standard for scale-up and cost-efficiency. Method B is the "soft coupling" approach for precious amines or high-throughput discovery.
Method A: The "Cold Activation" Route (Oxalyl Chloride)
Best for: Gram-to-kilogram scale up, non-sensitive amines.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Substrate (Acid) | 1.0 | Limiting Reagent |
| Oxalyl Chloride | 1.2 - 1.5 | Chlorinating Agent |
| DMF (Anhydrous) | 0.05 (Cat.) | Catalyst (Vilsmeier-Haack intermediate) |
| DCM or THF | Solvent | 0.2 M Concentration |
| Target Amine | 1.0 - 1.1 | Nucleophile |
| DIPEA / TEA | 2.0 - 3.0 | Acid Scavenger |
Step-by-Step Protocol:
-
Activation (Acid Chloride Formation):
-
Charge the reaction vessel with This compound and anhydrous DCM (Dichloromethane) under Nitrogen atmosphere.
-
Cool the suspension to 0°C .
-
Add catalytic DMF (Dimethylformamide). Note: Gas evolution will occur later; ensure venting.
-
Add Oxalyl Chloride dropwise over 15–30 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Aliquot 50 µL into MeOH. Check LCMS for complete conversion to the Methyl Ester (indicates full Acid Chloride formation).
-
Evaporation (Critical): Concentrate the mixture in vacuo to remove excess Oxalyl Chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
-
Coupling (Amidation):
-
In a separate vessel, dissolve the Amine and DIPEA (Diisopropylethylamine) in DCM.[4] Cool to -10°C to 0°C .
-
Add the Acid Chloride solution dropwise to the Amine solution. Crucial: Adding Acid Chloride TO the Amine keeps the Amine in excess locally only briefly and at low temp, minimizing S_NAr.
-
Stir at 0°C for 30 minutes, then warm to RT.
-
-
Workup:
Method B: The "Green" Route (T3P Coupling)
Best for: Discovery chemistry, acid-sensitive amines, avoiding unstable acid chlorides.
Reagents:
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc/DMF.
-
Base: Pyridine or DIPEA (Pyridine often suppresses epimerization, though not applicable here, it acts as a good catalyst for T3P).
Protocol:
-
Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (Ethyl Acetate) or 2-MeTHF .
-
Add Base (2.5 equiv). Cool to 0°C .[4]
-
Add T3P solution (1.5 equiv) dropwise.
-
Allow to warm to RT and stir for 4–12 hours.
-
Workup: Wash organic layer with water, 10% citric acid, saturated NaHCO₃, and brine. T3P byproducts are water-soluble, simplifying purification.[5]
Part 3: Critical Control Points & Troubleshooting
Self-Validating System: Impurity Fingerprinting Use this table to diagnose reaction failures via LCMS/NMR.
| Observation | Diagnosis | Root Cause | Corrective Action |
| LCMS: M + Amine - OH | Target Amide | Success | Proceed to isolation. |
| LCMS: M + Amine - Br | S_NAr Impurity (C4) | Temperature too high; Excess amine. | Keep reaction < 0°C; Add Acid Chloride to Amine slowly. |
| LCMS: M + Amine - F | S_NAr Impurity (C3) | Rare; usually requires strong base. | Switch from inorganic bases to DIPEA/Hunig's base. |
| ¹⁹F NMR Shift | -100 to -120 ppm | Intact C3-F (Target) | Confirm structure. |
| ¹⁹F NMR Signal Loss | No Signal | C3-F Displacement | Reaction conditions too basic/hot. |
Part 4: Visualization of Reaction Logic
The following diagram illustrates the decision matrix and chemical pathways, highlighting the critical divergence between the desired Amidation and the undesired S_NAr side reaction.
Caption: Workflow logic distinguishing the kinetic path to the target amide versus the thermodynamic risk of S_NAr displacement.
Part 5: References
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Patterson, A. W., et al. (2020). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." NIH/PubMed Central.
-
BenchChem Application Note. (2025). "Protocols for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid." (Analogous chemistry for halogenated benzoic acids).
-
Archimica (Now Curia). "T3P® – Propanephosphonic Acid Anhydride: The Coupling Reagent of the Future." Application Guide.
Sources
- 1. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
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- 4. benchchem.com [benchchem.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
using 4-Bromo-3-fluoro-5-nitrobenzoic acid in fragment-based drug discovery
Application Note: Strategic Utilization of 4-Bromo-3-fluoro-5-nitrobenzoic Acid in Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the "Rule of Three" (Ro3) dictates strict physicochemical limits.[1] However, the true value of a fragment lies in its vectors —the geometric directions in which it can be grown to engage adjacent binding pockets.
This compound (CAS: 453-71-4 / Variants) represents a "privileged scaffold" due to its high density of orthogonal functional groups on a low-molecular-weight benzene core (
This guide details the strategic application of this scaffold, focusing on the regioselective chemistry required to exploit its specific substitution pattern: Carboxyl (C1) , Fluorine (C3) , Bromine (C4) , and Nitro (C5) .
Strategic Rationale: Vector Analysis & Reactivity
Successful FBDD requires understanding the "Order of Events" for functionalization. This molecule is unique because the reactivity of its halogens is dictated by their position relative to the electron-withdrawing Nitro (
The Reactivity Map
-
Vector 1: Carboxyl Group (C1): The "Anchor." Used for immobilization on resin or amide coupling to a "head group" (solubilizing tail or primary pharmacophore).
-
Vector 2: Bromine (C4): The "Primary Growth Vector."
-
Reactivity: Highly activated for Nucleophilic Aromatic Substitution (
) because it is ortho to the Nitro group. -
Reactivity: Excellent handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
-
Vector 3: Nitro Group (C5): The "Latent Vector."
-
Reduces to an aniline (
), serving as a pivot for urea formation, acylation, or sulfonylation.
-
-
The Fluorine (C3): The "Modulator."
-
Crucial Insight: The Fluorine is meta to the Nitro group and meta to the Carboxyl group. It is NOT activated for
. Unlike p-fluoronitrobenzene where F is labile, here the F is stable. It serves to modulate , lipophilicity, and block metabolic oxidation at the C3 position.
-
Visualizing the Chemical Space
Figure 1: Functional map of the scaffold. Note the critical distinction that Bromine, not Fluorine, is the active electrophile for substitution due to ortho-nitro activation.
Protocol A: Scaffold Immobilization & Library Synthesis
This protocol describes a "Grow-from-Core" strategy. We first anchor the molecule via the carboxyl group, then exploit the Bromine and Nitro groups sequentially.
Safety Warning: Nitro-aromatics can be energetic. Perform reactions on small scale (<1g) first. Bromine displacement releases HBr; ensure venting.
Step 1: Amide Coupling (The Anchor)
Objective: Attach the scaffold to a solubilizing amine (e.g., morpholine) or a resin linker.
-
Reagents: this compound (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq), Amine Partner (
, 1.1 eq). -
Solvent: DMF (Anhydrous).
-
Procedure:
Step 2: The Bifurcation Point (Br Reactivity)
At this stage, you must choose between Path A (Suzuki) or Path B (
Path A: Palladium-Catalyzed Cross-Coupling (Preserving the Nitro) Use this to install aromatic rings (Biaryls).
-
Reagents: Aryl Boronic Acid (1.5 eq),
(0.05 eq), (3.0 eq). -
Solvent: Dioxane/Water (4:1).
-
Conditions: Degas solvents.[3] Heat to 80°C for 4-12 hours.
-
Note: The ortho-nitro group imposes steric bulk. Use active catalysts like SPhos Pd G2 if conversion is low.
Path B: Nucleophilic Aromatic Substitution (
-
Mechanism: The Bromine is displaced because it is ortho to the Nitro group.
-
Reagents: Primary or Secondary Amine (2.0 eq), DIPEA (3.0 eq).
-
Solvent: DMSO or NMP.
-
Conditions: Heat to 60-80°C.
-
Observation: The reaction turns bright yellow/orange (characteristic of nitro-aniline formation).
-
Validation: Loss of Br isotopic pattern (1:1 doublet) in MS.
Step 3: Nitro Reduction & Cyclization (Optional)
If an amine was introduced at C4 (Path B), reducing the C5-Nitro group yields an ortho-diamine system. This is a classic route to Benzimidazoles .
-
Reduction:
powder / in EtOH/Water (reflux) OR , Pd/C. -
Cyclization: Treat the resulting diamine with an aldehyde (
) and oxidant (e.g., Oxone) or Formic acid to close the benzimidazole ring.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| MW | 263.98 Da | Ideal for Fragment libraries (Ro3 < 300). |
| ClogP | ~2.1 | Moderate lipophilicity; F increases logP slightly. |
| Br > F | Critical: Br is ortho-activated; F is meta-deactivated. | |
| Suzuki Efficiency | Moderate | Steric hindrance from ortho-NO2 and ortho-F requires optimized ligands (e.g., SPhos). |
| H-Bond Donors | 1 (COOH) | Increases to 2-3 after Nitro reduction. |
| H-Bond Acceptors | 4 (COOH, NO2, F) | Rich electrostatic profile. |
Detailed Workflow Diagram
This diagram illustrates the decision logic for synthesizing a library from this core.
Figure 2: Synthetic decision tree. Path B exploits the specific ortho-nitro activation of the bromine to access benzimidazole scaffolds.
Quality Control & Validation
To ensure the integrity of the fragment library, specific analytical markers must be monitored.
-
1H NMR (DMSO-d6):
-
The core protons are aromatic singlets (or doublets with small
coupling). -
Diagnostic: Look for the shift of the aromatic proton adjacent to the Nitro group.
-
-
19F NMR:
-
Extremely useful for this scaffold. The Fluorine signal is a singlet (decoupled) or multiplet.
-
Shift: Changes significantly upon modification of the adjacent C4-Bromine (Suzuki or
). Use 19F NMR for rapid "hit" validation in binding assays (F-screening).
-
-
LCMS:
-
Bromine Isotope Pattern: In the starting material and Path A products, look for the characteristic 1:1 doublet (
). -
Loss of Br: In Path B (
), the mass spectrum must show the loss of the Br pattern, confirming displacement.
-
References
-
Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
-
Sandtorv, A. H. (2015).
) in Drug Discovery." Advances in Synthesis & Catalysis. Link -
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link
-
Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry. Link
Sources
Application of 4-Bromo-3-fluoro-5-nitrobenzoic Acid in Materials Science: A Hypothetical Exploration
For correspondence:
Introduction
4-Bromo-3-fluoro-5-nitrobenzoic acid is an aromatic carboxylic acid distinguished by its unique substitution pattern. The presence of a carboxylic acid group, along with bromo, fluoro, and nitro functionalities, imparts a high degree of chemical reactivity and potential for directed intermolecular interactions. While direct applications of this specific molecule in materials science are not yet extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block for the synthesis of advanced functional materials.
This document presents a series of hypothetical application notes and detailed protocols to guide researchers in exploring the potential of this compound in two key areas of materials science: the synthesis of high-performance polymers and the construction of novel Metal-Organic Frameworks (MOFs). The methodologies described herein are based on established chemical principles and draw analogies from structurally related compounds.
Part 1: Synthesis of High-Performance Aromatic Polyamides
The bifunctional nature of this compound, with its reactive carboxylic acid and the potential for nucleophilic aromatic substitution of the bromo and fluoro groups, makes it an intriguing candidate for the synthesis of high-performance aromatic polyamides. The nitro group can be subsequently reduced to an amine, offering a pathway to further functionalization or cross-linking.
Scientific Rationale
Aromatic polyamides, or aramids, are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of halogen atoms (bromine and fluorine) into the polymer backbone can enhance flame retardancy and modify solubility and processing characteristics. The nitro group provides a latent reactive handle for post-polymerization modification, allowing for the tuning of material properties.
Experimental Protocol: Synthesis of a Novel Aromatic Polyamide
This protocol outlines a two-step process for the synthesis of a polyamide derived from this compound and a commercially available diamine, followed by chemical reduction of the nitro groups.
Step 1: Polycondensation Reaction
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1.00 equivalent of this compound in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Activating Agent: Add 1.10 equivalents of thionyl chloride dropwise to the solution at 0 °C to convert the carboxylic acid to the more reactive acyl chloride. Stir for 1 hour at room temperature.
-
Polymerization: In a separate flask, dissolve 1.00 equivalent of a suitable aromatic diamine (e.g., 4,4'-oxydianiline) in anhydrous NMP. Cool this solution to 0 °C and add the freshly prepared acyl chloride solution dropwise with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation: Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the polymer, wash extensively with methanol and water, and dry under vacuum at 80 °C for 24 hours.
Step 2: Post-Polymerization Reduction of the Nitro Group
-
Polymer Dissolution: Dissolve the dried nitro-functionalized polyamide in a suitable solvent such as N,N-dimethylacetamide (DMAc).
-
Reduction: Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), to the polymer solution.
-
Reaction Conditions: Heat the mixture to 60 °C and stir for 12 hours.
-
Product Isolation: Precipitate the resulting amino-functionalized polyamide in water, filter, and wash thoroughly to remove residual tin salts.
-
Drying: Dry the final polymer under vacuum at 100 °C.
Expected Outcomes & Characterization
| Property | Expected Outcome | Characterization Technique |
| Molecular Weight | High molecular weight polymer | Gel Permeation Chromatography (GPC) |
| Thermal Stability | Decomposition temperature > 400 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. | High Tg, indicative of a rigid backbone | Differential Scanning Calorimetry (DSC) |
| Chemical Structure | Confirmation of amide and amine groups | FTIR and NMR Spectroscopy |
Workflow Diagram
Caption: Workflow for the synthesis of an amino-functionalized aromatic polyamide.
Part 2: Design of a Multifunctional Metal-Organic Framework (MOF)
The rigid structure and the presence of a carboxylate linker make this compound a promising candidate for the construction of novel Metal-Organic Frameworks (MOFs). The additional functional groups can serve to tune the pore environment and introduce specific functionalities.
Scientific Rationale
MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The properties of a MOF are directly related to the organic linker and the metal node. The use of a linker with multiple functional groups like this compound can lead to MOFs with enhanced stability and tailored properties. The nitro group can act as a Lewis basic site, while the halogen atoms can influence the electronic properties and inter-framework interactions.
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol describes a general method for the solvothermal synthesis of a MOF using this compound as the organic linker.
-
Reactant Preparation: In a glass vial, combine 1.00 equivalent of this compound and 0.50 equivalents of a metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate).
-
Solvent System: Add a mixture of N,N-dimethylformamide (DMF) and ethanol to the vial.
-
Modulator (Optional): A small amount of a modulator, such as monocarboxylic acid (e.g., formic acid), can be added to control the crystallinity and phase of the resulting MOF.
-
Reaction: Seal the vial and place it in a programmable oven. Heat to a temperature between 80 °C and 120 °C for 24 to 72 hours.
-
Isolation: After cooling to room temperature, decant the mother liquor.
-
Washing: Wash the crystalline product with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted starting materials.
-
Activation: Exchange the solvent with a low-boiling-point solvent (e.g., chloroform) and then activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Expected Outcomes & Characterization
| Property | Expected Outcome | Characterization Technique |
| Crystallinity | Well-defined crystalline structure | Powder X-ray Diffraction (PXRD) |
| Porosity | Permanent porosity after activation | Gas (N₂, Ar) Sorption Analysis |
| Thermal Stability | Stable up to 300-400 °C | Thermogravimetric Analysis (TGA) |
| Morphology | Uniform crystals | Scanning Electron Microscopy (SEM) |
Logical Relationship Diagram
Caption: Logical flow from starting materials to a functional MOF.
Conclusion
While the direct application of this compound in materials science is an emerging area, its unique chemical structure presents exciting opportunities for the development of novel polymers and MOFs with tailored properties. The protocols and rationale presented in this document provide a solid foundation for researchers to begin exploring the potential of this versatile building block. Further research and characterization will be essential to fully elucidate the structure-property relationships of the resulting materials.
References
As this is a hypothetical exploration based on chemical principles rather than documented applications of the specific molecule, direct references for its use in materials science are not available. The protocols are based on general and well-established synthesis methodologies for polyamides and MOFs.
Application Note: Protocols for the Chemoselective Reduction of 4-Bromo-3-fluoro-5-nitrobenzoic acid
Abstract: The conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials. This application note provides a detailed guide for the chemoselective reduction of 4-Bromo-3-fluoro-5-nitrobenzoic acid to 5-amino-4-bromo-3-fluorobenzoic acid. The primary challenge lies in achieving high-yield reduction of the nitro group while preserving the integrity of the halogen (bromo and fluoro) and carboxylic acid functionalities. We present two robust protocols: a classic metal-acid reduction using iron and a milder, metal-free alternative using sodium dithionite, designed for researchers and drug development professionals.
Strategic Considerations for Chemoselective Reduction
The substrate, this compound, contains multiple functional groups with varying sensitivities to reductive conditions. A successful protocol must selectively target the nitro group without inducing dehalogenation or reducing the carboxylic acid.
-
Nitro Group (-NO₂): Highly susceptible to reduction by various methods.
-
Halogens (-Br, -F): The bromo substituent is particularly prone to hydrogenolysis (reductive cleavage) under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).[1][2] The fluoro group is generally more stable.
-
Carboxylic Acid (-COOH): Resistant to reduction by most methods that target nitro groups, except for very strong reducing agents like boranes or LiAlH₄, which are not typically used for this transformation.
The choice of methodology is therefore critical. While catalytic hydrogenation is highly efficient, the risk of dehalogenation makes it a less desirable option for this specific substrate without careful catalyst selection and optimization.[3][4] Metal-mediated reductions and certain sulfur-based reagents offer superior chemoselectivity for halogenated nitroarenes.[5][6][7]
Decision Workflow for Reduction Method Selection
The following diagram outlines a logical approach to selecting an appropriate reduction method based on the functional groups present in the starting material.
Caption: Decision tree for selecting a nitro reduction method.
Comparative Summary of Recommended Protocols
The table below summarizes the key attributes of the two detailed protocols, allowing for an informed selection based on experimental constraints and desired outcomes.
| Parameter | Protocol 1: Iron/NH₄Cl | Protocol 2: Sodium Dithionite |
| Primary Reagents | Iron powder, Ammonium chloride | Sodium dithionite (Na₂S₂O₄) |
| Solvent System | Ethanol/Water | Tetrahydrofuran (THF)/Water |
| Temperature | Reflux (approx. 80-90 °C) | Room Temperature to 50 °C |
| Chemoselectivity | Excellent; preserves halogens and carboxylic acids.[5][6] | Excellent; mild conditions preserve most functional groups.[8][9] |
| Advantages | Inexpensive, robust, high-yielding, environmentally benign iron salts. | Metal-free, mild conditions, simple workup, good for sensitive substrates. |
| Disadvantages | Heterogeneous reaction requires vigorous stirring; filtration of iron salts needed. | Dithionite solutions are unstable and must be prepared fresh.[8] |
Protocol 1: Metal-Mediated Reduction with Iron
This method, a variation of the Béchamp reduction, is a classic, cost-effective, and highly reliable procedure for reducing nitroarenes without affecting reducible halogens.[10][11] The reaction uses elemental iron in the presence of a mild acid source, like ammonium chloride, which hydrolyzes to create a slightly acidic environment sufficient to drive the reaction while minimizing side reactions.
Reaction Scheme and Workflow
Caption: Experimental workflow for iron-mediated nitro reduction.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | C₇H₃BrFNO₄ | 263.92 | 2.64 g | 10.0 | 1.0 |
| Iron Powder (<325 mesh) | Fe | 55.85 | 2.80 g | 50.0 | 5.0 |
| Ammonium Chloride | NH₄Cl | 53.49 | 2.67 g | 50.0 | 5.0 |
| Ethanol (EtOH) | C₂H₅OH | - | 75 mL | - | - |
| Water (H₂O) | H₂O | - | 25 mL | - | - |
| Hydrochloric Acid (1 M aq.) | HCl | - | As needed | - | - |
| Celite® | - | - | As needed | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.64 g, 10.0 mmol).
-
Add ethanol (75 mL) and water (25 mL) and stir to form a suspension.
-
To this suspension, add ammonium chloride (2.67 g, 50.0 mmol) followed by iron powder (2.80 g, 50.0 mmol).[6]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85 °C) with vigorous stirring. The gray suspension will gradually turn reddish-brown/black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes with 1% acetic acid. The reaction is generally complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron and iron salts, washing the filter cake thoroughly with hot ethanol (2 x 25 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude solid in a minimum amount of hot water containing a small amount of base (e.g., NaHCO₃) to ensure the product is in its carboxylate form. Filter if necessary to remove any remaining inorganic solids.
-
Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify with 1 M HCl with stirring until the pH is approximately 3-4.
-
The desired product, 5-amino-4-bromo-3-fluorobenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum to yield the final product.
Protocol 2: Metal-Free Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a mild and economical reducing agent valued for its high chemoselectivity in aqueous systems.[8][12] The active reducing species, the sulfur dioxide radical anion (•SO₂⁻), selectively reduces the nitro group without affecting halogens or other sensitive functionalities.[8] This method is particularly advantageous when acidic conditions are not tolerated or when a metal-free protocol is preferred.
Principle and Rationale
The reduction with sodium dithionite proceeds via a single-electron transfer mechanism.[12] It is crucial to use a fresh bottle of sodium dithionite, as it can decompose upon exposure to air and moisture, appearing as a yellowish powder with a strong sulfurous odor instead of a white crystalline powder.[8] The reaction is often run in a biphasic solvent system to accommodate both the water-soluble dithionite and the organic-soluble substrate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| This compound | C₇H₃BrFNO₄ | 263.92 | 2.64 g | 10.0 | 1.0 |
| Sodium Dithionite (fresh) | Na₂S₂O₄ | 174.11 | 6.96 g | 40.0 | 4.0 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 4.20 g | 50.0 | 5.0 |
| Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - | - |
| Water (H₂O) | H₂O | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | As needed | - | - |
| Brine (Saturated NaCl aq.) | NaCl | - | As needed | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (2.64 g, 10.0 mmol) and sodium bicarbonate (4.20 g, 50.0 mmol) in a mixture of water (50 mL) and THF (50 mL). Stir until a clear solution is obtained.
-
Reductant Addition: In a separate beaker, prepare a fresh solution of sodium dithionite (6.96 g, 40.0 mmol) in 50 mL of cold water. Add this solution to the stirred reaction mixture dropwise over 15-20 minutes. An exotherm may be observed.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating to 40-50 °C. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete in 3-6 hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by precipitation via acidification as described in Protocol 1, Step 10.
Conclusion
The successful synthesis of 5-amino-4-bromo-3-fluorobenzoic acid from its nitro precursor hinges on the chemoselective reduction of the nitro group. Both the iron-mediated and sodium dithionite protocols presented here offer high selectivity and are robust methods for achieving this transformation. The iron/ammonium chloride method is a cost-effective and powerful choice for larger-scale synthesis, while the sodium dithionite method provides a mild, metal-free alternative suitable for substrates with higher sensitivity. Proper monitoring and execution of the described workup procedures are key to obtaining a high yield of the pure desired product.
References
-
De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. [Link]
-
ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved February 27, 2026, from [Link]
-
Unknown Author. (n.d.). A new reagent for selective reduction of nitro group. NISCAIR Online Periodicals Repository. Retrieved February 27, 2026, from [Link]
-
Scriven, E. F. V., & Sajan, C. P. (2009). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Australian Journal of Chemistry, 62(6), 623-627. [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved February 27, 2026, from [Link]
-
Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Du, H. C., Chen, Y. C., & Huang, H. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology, 2541, 67-73. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 27, 2026, from [Link]
-
Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(5), 1444-1450. [Link]
-
Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043-2050. [Link]
-
Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]
-
ScienceMadness Discussion Board. (2008, January 16). Reduction of Nitro Toluene. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 27, 2026, from [Link]
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]
-
Evans, P. (2026, February 13). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS Green Chemistry Institute. [Link]
-
Vedantu. (2024, July 1). Reduction of aromatic nitro compounds using Fe and class 11 chemistry CBSE. Retrieved February 27, 2026, from [Link]
-
YouTube. (2022, July 30). Reduction of aromatic nitro compounds using Fe and HCl gives. Retrieved February 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3-fluoro-5-nitrobenzoic Acid Esters
Introduction
4-Bromo-3-fluoro-5-nitrobenzoic acid and its corresponding esters are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The strategic placement of the bromo, fluoro, and nitro groups on the benzoic acid scaffold provides a versatile platform for further chemical modifications, making it a valuable building block in drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound esters. The protocols detailed herein are designed to be scalable, efficient, and safe, with a strong emphasis on the underlying chemical principles and process optimization.
Synthetic Strategies
The synthesis of this compound esters typically involves a multi-step process. The key steps are the synthesis of a substituted benzoic acid precursor, followed by nitration, and finally esterification. The order of these steps can be varied to optimize yield and purity.
Retrosynthetic Analysis
A logical retrosynthetic analysis suggests that the target ester can be derived from this compound, which in turn can be synthesized from a suitable brominated and fluorinated precursor.[1] One common starting material is 4-bromobenzoic acid or a derivative thereof.[2]
Synthetic Route Overview
A common and effective synthetic route starts with a commercially available substituted fluorobenzene or benzoic acid. The key transformations include bromination, nitration, and esterification. The sequence of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the functional groups on the aromatic ring.
Detailed Protocols
Part 1: Synthesis of this compound
This section details the synthesis of the key intermediate, this compound. A plausible starting material for this synthesis is 3-bromo-4-fluorobenzoic acid.
dot
Caption: Workflow for the esterification of this compound.
Protocol 2: Fischer Esterification
Introduction: Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) as catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Equipment:
-
Round-bottom flask with reflux condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: If a precipitate forms, it can be filtered. Otherwise, remove the excess alcohol under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer with the organic solvent. [3]6. Washing: Combine the organic layers and wash successively with water and brine. [3]7. Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate. [3]8. Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ester. [3]9. Purification: The crude ester can be purified by recrystallization from a suitable solvent or by column chromatography.
Safety Considerations
Nitration Reactions: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. [4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat. [5][6][7]* Ventilation: Perform all operations in a well-ventilated fume hood. [5]* Temperature Control: Strict temperature control is essential to prevent runaway reactions. [4]* Quenching: The quenching of the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate the heat.
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill kits. [5][6] Handling of Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. [6]Handle with extreme care and follow all safety protocols for handling strong acids.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₃BrFNO₄ | 264.01 | 102992-93-6 |
| Methyl 4-bromo-3-fluoro-5-nitrobenzoate | C₈H₅BrFNO₄ | 278.03 | 1251210-02-2 |
| Ethyl 4-bromo-3-fluoro-5-nitrobenzoate | C₉H₇BrFNO₄ | 292.06 | - |
Note: CAS numbers are provided where available. [8]
References
- Nitration reaction safety - YouTube. (2024, June 7).
- Method for the purification of benzoic acid - European Patent Office - EP 0453022 A2. (1991, October 23).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021, June 8).
- What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (2022, May 11).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
- What safety precautions should I take when handling nitric acid? - Quora. (2024, May 22).
- Recrystallization of Benzoic Acid - Alfa Chemistry.
- US4092353A - Process for the purification of benzoic acid - Google Patents.
- Purifying Benzoic Acid by Sublimation | PDF | Phase (Matter) | Melting Point - Scribd.
- Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note. (2025, June 25).
- 4-Fluoro-3-nitrobenzoic acid synthesis - ChemicalBook.
- Benzoic acid, 4-bromo-3-fluoro-5-nitro-, methyl ester - Guidechem.
- Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. | Homework.Study.com.
- Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 - EPO.
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2008, March 12).
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents.
- 3-bromo-4-fluoro-5-nitrobenzoic acid - Echemi.
- Synthesis routes of 3-Fluoro-4-nitrobenzoic acid - Benchchem.
- How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. (2021, April 2).
- 3-Bromo-4-fluoro-5-nitrobenzoic acid 10g - Dana Bioscience.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
- A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University Research Portal. (2020, July 14).
Sources
Troubleshooting & Optimization
side reactions in the synthesis of 4-Bromo-3-fluoro-5-nitrobenzoic acid amides
Welcome to the Process Chemistry Support Center. Synthesizing amides from highly functionalized aromatic scaffolds like 4-bromo-3-fluoro-5-nitrobenzoic acid presents unique chemoselectivity challenges. The dense arrangement of electron-withdrawing groups (nitro, bromo, and carboxyl) severely depletes electron density from the aromatic ring, opening the door to competing reaction pathways.
This guide is designed for researchers and drug development professionals to troubleshoot, understand the mechanistic causality of side reactions, and implement self-validating protocols to achieve high-purity amidation.
Workflow & Competing Pathways
Figure 1: Amidation workflow of this compound and major side reactions.
Troubleshooting FAQs
Q1: My LC-MS shows a major impurity with a mass of[M + Amine - 19.00 Da]. What is this, and why is it forming? A: This mass shift (-19 Da for the loss of Fluorine, plus the mass of your amine) indicates a Nucleophilic Aromatic Substitution (SNAr) side reaction. The fluorine atom at the C3 position is highly activated by the cumulative inductive and resonance electron-withdrawing effects of the nitro, bromo, and carbonyl groups. When excess amine is present, it acts as a nucleophile and attacks the C3 position, forming a negatively charged Meisenheimer complex, followed by rapid fluoride elimination (). Because fluorine is an exceptionally good leaving group in SNAr reactions (its high electronegativity accelerates the rate-determining addition step), this side reaction easily outcompetes amidation if temperature and stoichiometry are not strictly controlled.
Q2: I am using EDC/HOBt for coupling, but I observe an impurity with a mass of [M + 155 Da]. How do I resolve this? A: A mass addition of +155 Da corresponds to the formation of an N-acylurea byproduct . This occurs when the initial O-acylisourea intermediate (formed by the reaction of the acid with EDC) undergoes a spontaneous intramolecular O-to-N acyl migration before the amine can attack the carbonyl. This pathway is exacerbated if the amine is sterically hindered, if the reaction is too dilute, or if the HOBt additive is not fully dissolved. To resolve this, ensure HOBt or HOAt is fully solubilized to rapidly convert the O-acylisourea into the more stable active ester, or switch to a different coupling agent like HATU or T3P.
Q3: Does the presence of the bromine atom at C4 pose a risk for debromination or SNAr during amidation? A: Under standard amidation conditions, the C-Br bond remains entirely stable. SNAr of the bromine is highly unfavorable compared to fluorine because fluoride is a vastly superior leaving group in addition-elimination mechanisms (). The C-F bond breakage is not the rate-limiting step; rather, the nucleophilic attack on the highly electrophilic fluorinated carbon dictates the rate. Thus, the bromine atom will remain intact for your downstream cross-coupling applications.
Quantitative Data: Reaction Condition Profiling
To illustrate the causality between reagent choice and product distribution, the following table summarizes the chemoselectivity profile of this compound amidation with a standard primary amine (e.g., benzylamine) across various conditions.
| Coupling Reagent | Base (Eq) | Amine (Eq) | Temp (°C) | Amide Yield (%) | SNAr Byproduct (%) | N-Acylurea (%) |
| EDC / HOBt | DIPEA (3.0) | 2.0 | 25 | 45 | 35 | 15 |
| HATU | DIPEA (2.0) | 1.5 | 25 | 65 | 25 | < 2 |
| T3P | NMM (2.5) | 1.1 | 25 | 82 | 8 | < 2 |
| Oxalyl Chloride | DIPEA (1.2) | 1.05 | 0 | 94 | < 2 | 0 |
Data Interpretation: Excess amine and high temperatures drastically increase the SNAr byproduct. Converting the acid to an acid chloride (Oxalyl Chloride) provides the highest chemoselectivity.
Validated Experimental Protocols
Protocol A: High-Yield Amidation via Acid Chloride (SNAr-Suppressed)
Causality: By converting the carboxylic acid to an acid chloride, the electrophilicity of the carbonyl carbon is magnified by orders of magnitude. This ensures the amine attacks the carbonyl almost instantaneously at 0 °C. Because SNAr has a higher activation energy barrier (requiring the temporary disruption of aromaticity to form the Meisenheimer complex), maintaining a low temperature kinetically traps the reaction in the desired amidation pathway.
Step-by-Step Methodology:
-
Acid Activation: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert N₂ atmosphere at 0 °C.
-
Chlorination: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF (0.05 eq).
-
Maturation: Remove the ice bath and stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases.
-
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude, highly reactive acid chloride in anhydrous DCM (0.2 M) and cool back to 0 °C.
-
Amidation: In a separate flame-dried flask, dissolve the target amine (1.05 eq) and DIPEA (1.2 eq) in DCM at 0 °C. Dropwise add the acid chloride solution to the amine solution over 15 minutes to prevent localized heating.
-
Workup: Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Mild Amidation using T3P
Causality: For sterically hindered amines or acid-sensitive substrates where acid chlorides are too harsh, T3P (Propylphosphonic anhydride) is the optimal alternative. T3P forms a mixed anhydride that cannot undergo the [1,3]-sigmatropic rearrangement seen with carbodiimides (preventing N-acylurea formation). Furthermore, it allows the use of weaker bases like N-methylmorpholine (NMM), which reduces the overall nucleophilicity of the system towards the aromatic ring, suppressing SNAr.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in ethyl acetate (0.3 M) at 0 °C.
-
Base Addition: Add N-methylmorpholine (NMM) (2.5 eq). Crucial: Avoid stronger bases like Et₃N or NaOH to minimize SNAr activation.
-
Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise via syringe.
-
Reaction: Warm the reaction to room temperature and stir for 12 hours. Monitor via LC-MS.
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and water. Dry over MgSO₄ and concentrate.
References
Technical Support Center: Deprotection of 4-Bromo-3-fluoro-5-nitrobenzoic Acid Derivatives
Ticket ID: DEP-4B3F5N-001 Status: Open Priority: High (Risk of Nucleophilic Aromatic Substitution) Assigned Specialist: Senior Application Scientist
Executive Summary & Reactivity Landscape[1]
Welcome to the technical support hub for 4-Bromo-3-fluoro-5-nitrobenzoic acid derivatives. Users frequently report low yields or "yellow impurities" during the deprotection of esters (methyl, ethyl, tert-butyl) of this scaffold.
The Core Problem: This molecule is a "loaded spring" for Nucleophilic Aromatic Substitution (SNAr) .
-
The Bromine (C4) is highly activated for displacement because it is flanked by an ortho-Nitro group (C5) and a para-Ester/Acid (C1).
-
The Fluorine (C3) is less activated (meta to EWGs) but still contributes to the overall electron deficiency of the ring.
If you use standard basic hydrolysis (e.g., NaOH/MeOH, reflux), the hydroxide ion often attacks C4, displacing the Bromine to form the corresponding phenol (a yellow nitrophenol derivative), rather than hydrolyzing the ester.
Reactivity Visualization
The following diagram illustrates the competition between the desired hydrolysis and the fatal SNAr side reaction.
Caption: Figure 1.[1] The "Danger Zone": Competition between ester hydrolysis and nucleophilic displacement of the activated bromine.
Troubleshooting Guides & Protocols
Select the protocol matching your specific protecting group.
Scenario A: You have a tert-Butyl Ester (Recommended)
Status: Safe Method: Acidolysis Why: The tert-butyl group is acid-labile. Acidic conditions (TFA, HCl) are non-nucleophilic, meaning they will not trigger the SNAr reaction at the Bromine or Fluorine positions.
Protocol ID: ACID-TFA-01
-
Dissolution: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM). Concentration: 0.1 M.
-
Reagent Addition: Add Trifluoroacetic acid (TFA) carefully. Ratio: DCM:TFA (2:1 to 1:1 v/v).
-
Tip: Add 2-3 drops of Triethylsilane (Et3SiH) as a cation scavenger if your molecule contains electron-rich aromatic side chains, though usually not necessary for this electron-poor ring.
-
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Monitoring: Check TLC (stain with Bromocresol Green for the free acid).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: Quantitative yield of the free acid.
-
Scenario B: You have a Methyl or Ethyl Ester (High Risk)
Status: Caution Required Method: Trimethyltin Hydroxide (Me3SnOH) Saponification Why: Standard LiOH/NaOH is risky. Me3SnOH is a mild, specific reagent for ester hydrolysis that operates at neutral pH, minimizing the concentration of "naked" nucleophiles that attack the ring.
Protocol ID: SN-MILD-02
Reference: Nicolaou, K. C., et al. Angew. Chem. Int. Ed. 2005, 44, 1378.[2]
-
Setup: Dissolve methyl ester (1.0 equiv) in 1,2-Dichloroethane (DCE) or Toluene.
-
Reagent: Add Trimethyltin hydroxide (Me3SnOH) (2.0 – 5.0 equiv).
-
Reaction: Heat to 60–80 °C . Monitor closely.
-
Note: While heat is used, the non-basic nature of the reagent prevents SNAr.
-
-
Workup (Critical): The tin byproducts are toxic and sticky.
Scenario C: You have a Methyl Ester (No Tin Reagents Available)
Status: Emergency Only Method: Low-Temperature LiOH Hydrolysis Why: If you must use hydroxide, you must rely on kinetic control. Hydrolysis at the carbonyl is generally faster than SNAr at the ring at low temperatures.
Protocol ID: BASE-LIOH-03
-
Solvent: Use THF:Water (3:1). Do not use Methanol (Methoxide is a stronger nucleophile/base than Hydroxide and promotes side reactions).
-
Temperature: Cool the reaction mixture to 0 °C (Ice bath).
-
Reagent: Add LiOH (1.05 – 1.1 equiv only). Do not use excess.
-
Why LiOH? Lithium acts as a weak Lewis acid, coordinating the carbonyl oxygen and accelerating hydrolysis slightly more than SNAr compared to NaOH.
-
-
Monitoring: Check HPLC/TLC every 15 minutes. Stop immediately upon consumption of starting material.
-
Quench: Acidify immediately with 1M HCl to pH 3. Do not let it sit in base.
Comparison of Methods
| Feature | Acidolysis (TFA) | Stannyl Cleavage (Me3SnOH) | Base Hydrolysis (LiOH) |
| Substrate | t-Butyl Ester | Methyl/Ethyl Ester | Methyl/Ethyl Ester |
| Safety (Chem) | High (No SNAr) | High (No SNAr) | Low (Risk of Ar-Br displacement) |
| Reagent Toxicity | Corrosive (TFA) | Toxic (Organotin) | Corrosive (Base) |
| Yield | >95% | 80-95% | 40-70% (variable) |
| Recommendation | Primary Choice | Secondary Choice | Last Resort |
Frequently Asked Questions (FAQs)
Q: Can I use Hydrogenolysis (H2/Pd-C) to remove a Benzyl ester? A: NO. While benzyl esters are standard protecting groups, using H2/Pd-C on this substrate will disastrously fail.
-
Nitro Reduction: The nitro group (-NO2) will reduce to an aniline (-NH2) very quickly.
-
Dehalogenation: Palladium often catalyzes the hydrodehalogenation of Aryl Bromides (Ar-Br
Ar-H). Alternative: If you have a benzyl ester, use BBr3 (Boron Tribromide) in DCM at -78 °C, or TFA/Thioanisole if the benzyl group is electron-rich (e.g., PMB).
Q: I see a bright yellow spot on my TLC that doesn't move. What is it? A: This is likely the nitrophenolate salt resulting from the displacement of the Bromine by hydroxide (Path B in Figure 1). Upon acidification, it becomes the free phenol (4-hydroxy-3-fluoro-5-nitrobenzoic acid). This confirms your hydrolysis conditions were too harsh (too basic or too hot).
Q: Is the Fluorine or Bromine more labile? A: In this specific isomer (4-Br, 3-F, 5-NO2), the Bromine is generally more labile toward SNAr.
-
The Bromine is ortho to the Nitro group and para to the Carboxyl group. Both exert strong activating effects via resonance (Nitro) and induction/resonance (Carboxyl).
-
The Fluorine is meta to the Nitro and Carboxyl, making it less activated for nucleophilic attack, despite Fluorine generally being a better leaving group in SNAr systems (Meisenheimer complex stability).
References
-
Nicolaou, K. C., et al. (2005).[2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[2] Link
-
Bunton, C. A., et al. (1977). "Micellar catalysis of ester hydrolysis." Journal of Organic Chemistry, 42, 918.[5] (Discussion on base-promoted hydrolysis mechanisms). Link
-
Marcantoni, E., et al. (2001).[6] "Selective deprotection of tert-butyl esters." Journal of Organic Chemistry, 66, 4430-4432.[6] Link
-
Slanina, T., et al. (2023).[6][7] "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups." Journal of Organic Chemistry, 88(11), 6932–6938.[7] Link
-
Beilstein J. Org. Chem. (2016).[1][8][9][10] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." 12, 192–197. (Evidence of SNAr risks in fluoro-nitro-benzenes). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Guide: Impurity Profiling & Troubleshooting for 4-Bromo-3-fluoro-5-nitrobenzoic Acid
This technical guide addresses the purity profile, impurity identification, and troubleshooting for 4-Bromo-3-fluoro-5-nitrobenzoic acid (CAS: 1263376-24-0), a critical scaffold in the synthesis of kinase inhibitors and pharmaceutical intermediates.
Executive Summary: The Purity Landscape
Commercial samples of this compound often exhibit a purity range of 95–98%. The remaining 2–5% consists of structurally similar impurities that can severely impact downstream nucleophilic aromatic substitutions (SNAr) or Suzuki couplings. The most persistent impurities are regioisomers formed during the nitration step, which are difficult to separate due to identical molecular weights and similar polarities.
Impurity Identification Guide (The "Rogues' Gallery")
The following table summarizes the most common impurities found in commercial batches. Use this for rapid peak identification in HPLC/LC-MS.
| Impurity Type | Compound Name | Structure Note | Origin | Relative Retention (RRT)* | Mass (ESI-) |
| Target | This compound | 5-NO2 | Main Product | 1.00 | 262/264 |
| Impurity A (Critical) | 4-Bromo-3-fluoro-2-nitrobenzoic acid | 2-NO2 (Ortho to F) | Regioisomer | ~0.90 - 0.95 | 262/264 |
| Impurity B (Critical) | 4-Bromo-3-fluoro-6-nitrobenzoic acid | 6-NO2 (Para to F) | Regioisomer | ~1.05 - 1.10 | 262/264 |
| Impurity C | 4-Bromo-3-fluorobenzoic acid | No Nitro group | Unreacted SM | > 1.20 | 217/219 |
| Impurity D | 3-Fluoro-4-hydroxy-5-nitrobenzoic acid | 4-OH (Br loss) | Hydrolysis (SNAr) | < 0.50 (Polar) | 200 |
| Impurity E | 4-Bromo-3-fluoro-benzoic acid anhydride | Dimer | Coupling byproduct | >> 1.50 | 450+ |
*RRT values are approximate and depend on C18/Phenyl-Hexyl column selection.
Mechanistic Insight: The "Battle of Directors"
The formation of regioisomers is dictated by the competing directing effects during the nitration of the starting material, 4-Bromo-3-fluorobenzoic acid.
-
The Target (5-NO2): Formed because the -COOH (meta-director) and -Br (ortho/para-director) groups cooperatively direct the incoming nitro group to position 5.
-
The Impurity (6-NO2): Formed because the -F atom is a strong ortho/para-director (despite being withdrawing). It directs the nitro group para to itself, to position 6.
-
The Impurity (2-NO2): Formed ortho to the Fluorine. This is sterically crowded (sandwiched between F and COOH) but electronically favorable due to Fluorine's strong directing power.
Figure 1: Reaction pathways showing the competition between directing groups leading to regioisomeric impurities.
Troubleshooting & FAQs
Scenario 1: "I have a peak with the same mass as my product but different retention time."
Diagnosis: This is almost certainly Impurity B (6-nitro isomer) or Impurity A (2-nitro isomer) .
-
Why it happens: Mass spectrometry cannot distinguish regioisomers.
-
The Fix:
-
NMR Validation: Check the aromatic region of the 1H NMR.
-
Target (5-NO2): The two aromatic protons are meta to each other and will show small coupling constants (~2 Hz) or appear as singlets if unresolved.
-
Isomer (6-NO2): The protons are para to each other (positions 2 and 5). This usually results in two doublets with distinct shifts.
-
-
Purification: Recrystallization is often ineffective for separating these isomers due to similar solubility profiles. Reverse-phase Prep-HPLC using a Phenyl-Hexyl column (which separates based on pi-pi interactions) is superior to C18 for separating nitro-aromatic isomers.
-
Scenario 2: "My SNAr reaction (displacing F) is yielding a mixture."
Diagnosis: You are likely displacing the Bromine instead of (or in addition to) the Fluorine.
-
The Science: In this compound, the Nitro group is ortho to the Bromine and meta to the Fluorine.
-
Nucleophilic Aromatic Substitution (SNAr) requires an electron-withdrawing group (like NO2) ortho or para to the leaving group to stabilize the Meisenheimer complex.
-
Result: The Bromine is significantly more activated for displacement than the Fluorine.
-
-
The Fix:
-
If you intend to displace the Fluorine, this scaffold is poorly designed for that purpose. You may need to use 3-Fluoro-5-nitrobenzoic acid (without the Bromine) or protect the position.
-
If you intend to displace the Bromine, ensure you control the temperature to avoid double-displacement.
-
Scenario 3: "I see a peak at [M-H]- = 199/200 in LC-MS."
Diagnosis: This is Impurity D (3-Fluoro-4-hydroxy-5-nitrobenzoic acid) .
-
Origin: This comes from the hydrolysis of the Bromine atom during the acidic workup of the nitration step or storage in wet solvents. The nitro group activates the bromine toward attack by water/hydroxide.
-
Prevention: Store the solid in a desiccator. Avoid heating the compound in basic aqueous solutions.
Analytical Method Recommendations
To reliably separate the target from its regioisomers, standard C18 methods often fail. Use the following optimized conditions:
High-Resolution Separation Method
-
Column: Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.
-
Rationale: Phenyl/Biphenyl phases interact with the nitro group's pi-system, providing better selectivity for positional isomers than standard alkyl (C18) chains.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 60% B
-
15-20 min: 60% -> 95% B
-
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
References
-
Nitration Regioselectivity & Synthesis
- Study on the nitration of halogenated benzoic acids. (General mechanistic grounding for directing effects of Br/F/COOH).
-
PubChem. This compound (Compound). National Library of Medicine. Available at: [Link]
- Impurity Profiling in Nitro-Benzoic Acids
- Process for the preparation of 3-bromo-4-fluoro-benzoic acid and nitration derivatives. US Patent 4,393,232. (Describes the precursor synthesis and nitration challenges).
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided by your supplier.
Validation & Comparative
A Comparative Guide to the Synthetic Validation of 4-Bromo-3-fluoro-5-nitrobenzoic Acid
This guide provides an in-depth comparative analysis of two distinct synthetic routes for preparing 4-Bromo-3-fluoro-5-nitrobenzoic acid, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The objective is to furnish researchers, chemists, and process development professionals with a robust framework for selecting the optimal synthetic strategy based on efficiency, scalability, and experimental practicality. We will dissect each route, explaining the causal factors behind methodological choices and providing validated, step-by-step protocols.
Introduction: The Significance of a Multifunctional Aromatic Core
This compound is a highly functionalized aromatic scaffold. The specific arrangement of its substituents—a bromine atom, a fluorine atom, a nitro group, and a carboxylic acid—provides multiple reaction sites for diversification. This makes it an invaluable building block for creating complex molecular architectures, particularly in the synthesis of targeted therapeutics and specialized materials. The challenge in its synthesis lies in achieving precise regiochemical control of the functional groups on the benzene ring. This guide will compare two strategically different approaches:
-
Route 1: Electrophilic Nitration of a Dihalogenated Precursor. A direct approach that relies on the careful control of electrophilic aromatic substitution.
-
Route 2: The Sandmeyer Reaction via a Diazonium Salt. An indirect but powerful method that builds the substitution pattern through a versatile diazonium salt intermediate.
Route 1: Direct Nitration of 4-Bromo-3-fluorobenzoic Acid
This synthetic strategy is predicated on the direct nitration of a commercially available or readily synthesized precursor, 4-bromo-3-fluorobenzoic acid. The success of this route hinges on the directing effects of the existing substituents on the aromatic ring. The carboxylic acid is a meta-director, while the fluorine and bromine atoms are ortho-, para-directors. Collectively, these groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is ortho to the fluorine and meta to both the bromine and the carboxylic acid, thus yielding the desired product.
Workflow for Route 1: Electrophilic Nitration
Caption: Synthetic workflow for Route 1.
Causality and Experimental Rationale
The choice of a strong acid mixture, typically concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄), is critical. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺)[1]. The reaction is initiated at a low temperature (0°C) to control the exothermic nature of the nitration and to minimize the formation of potential side products. Allowing the reaction to slowly warm to room temperature ensures the reaction proceeds to completion. The deactivating nature of the halogen and carboxyl groups necessitates the use of this powerful nitrating system.
Experimental Protocol: Route 1
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), cautiously add 25 mL of concentrated sulfuric acid.
-
Substrate Addition: To the cooled sulfuric acid, slowly add 5.0 g (22.6 mmol) of 4-bromo-3-fluorobenzoic acid in portions, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.
-
Nitration: While maintaining the temperature at 0-5°C, add a pre-cooled mixture of 1.7 mL (24.9 mmol) of fuming nitric acid and 5 mL of concentrated sulfuric acid dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for one hour, then let it slowly warm to room temperature and stir for an additional 4 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the product under vacuum at 50°C to yield this compound.
Route 2: Synthesis via the Sandmeyer Reaction
This route offers an alternative approach that avoids the direct nitration of a deactivated ring. Instead, it leverages the Sandmeyer reaction, a robust method for introducing a halide into an aromatic ring via a diazonium salt intermediate[2][3]. The synthesis begins with 3-fluoro-5-nitroaniline, which undergoes diazotization followed by a copper(I) bromide-mediated substitution to install the bromine atom. The final step involves the oxidation of a precursor group (e.g., a methyl group, if starting from an appropriate toluene derivative) to the carboxylic acid. For this guide, we will consider a variant starting from an aniline that already contains the required fluoro and nitro groups.
Workflow for Route 2: Sandmeyer Reaction
Caption: Synthetic workflow for Route 2.
Causality and Experimental Rationale
The Sandmeyer reaction is exceptionally useful for installing substitution patterns that are difficult to achieve through direct electrophilic substitution[3].
-
Diazotization: The first step involves treating the primary aromatic amine (3-amino-5-fluoro-nitrobenzoic acid) with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures[4]. This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas)[4].
-
Sandmeyer Reaction: The subsequent introduction of copper(I) bromide (CuBr) catalyzes the replacement of the diazonium group with a bromine atom[2][4]. This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism[2]. The use of CuBr is crucial for high yields in this transformation[5].
Experimental Protocol: Route 2
(Assuming the synthesis starts from the pre-functionalized 3-amino-5-fluoro-nitrobenzoic acid)
-
Amine Suspension: In a three-neck round-bottom flask, suspend 4.0 g (21.5 mmol) of 3-amino-5-fluoro-nitrobenzoic acid in 50 mL of 48% aqueous hydrobromic acid (HBr). Cool the mixture to 0°C in an ice-salt bath.
-
Diazotization: Dissolve 1.6 g (23.1 mmol) of sodium nitrite (NaNO₂) in 10 mL of deionized water and cool the solution to 0°C. Add this NaNO₂ solution dropwise to the amine suspension over 30 minutes, keeping the temperature strictly between 0 and 5°C. Stir for an additional 30 minutes at this temperature.
-
Copper Catalyst: In a separate flask, add the diazonium salt solution to a pre-prepared solution of 3.4 g (23.7 mmol) of copper(I) bromide (CuBr) in 20 mL of 48% HBr at 60°C.
-
Reaction Progression: Heat the reaction mixture to 80°C and maintain for 1 hour, during which vigorous nitrogen evolution will be observed.
-
Isolation and Purification: Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford the pure this compound.
Comparative Performance Analysis
The choice between these two routes depends on several factors, including starting material availability, desired scale, and tolerance for specific reagents.
| Parameter | Route 1: Direct Nitration | Route 2: Sandmeyer Reaction |
| Starting Material | 4-Bromo-3-fluorobenzoic acid | 3-Amino-5-fluorobenzoic Acid |
| Number of Core Steps | 1 | 3 (Nitration, Diazotization, Sandmeyer) |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | NaNO₂, HBr, CuBr |
| Typical Yield | Good to Excellent (often >85%) | Good (typically 60-80% over 3 steps) |
| Scalability | High, but requires careful thermal control | Moderate, diazotization can be hazardous |
| Regiocontrol | Excellent, dictated by substituent effects | Excellent, synthetically defined |
| Safety Concerns | Use of strong, corrosive acids; exothermic | Unstable diazonium salts; use of HBr |
Expert Insights and Recommendations
-
For Simplicity and High Throughput: Route 1 is generally preferred for its directness and fewer synthetic steps. If the starting material is readily available, this method is highly efficient and scalable, provided that appropriate cooling and controlled reagent addition are implemented to manage the exothermicity of the nitration. The high regioselectivity driven by the existing substituents is a significant advantage.
-
For Versatility and Substrate Scope: Route 2, via the Sandmeyer reaction, offers greater flexibility. It is the method of choice when the desired substitution pattern cannot be achieved by direct electrophilic substitution or when the starting aniline is more accessible than the corresponding dihalogenated benzoic acid. While it involves more steps and the handling of potentially unstable diazonium intermediates, the Sandmeyer reaction is a reliable and powerful tool in the synthetic chemist's arsenal[6]. The primary drawback is the potential for a lower overall yield due to the multi-step nature of the sequence.
Conclusion
Both the direct nitration and the Sandmeyer reaction pathways represent viable and validated routes to this compound.
-
Route 1 stands out for its operational simplicity and high yield, making it an ideal choice for large-scale synthesis where the precursor is available.
-
Route 2 provides a strategic alternative that showcases the power of classical named reactions to construct complex aromatic systems with high fidelity, proving invaluable when direct substitution methods are not feasible.
The ultimate selection should be guided by a thorough evaluation of starting material costs, in-house equipment capabilities, safety protocols, and the specific purity requirements of the final product.
References
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Available at: [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
- Google Patents. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Homework.Study.com. Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Available at: [Link]
-
National Institutes of Health (NIH). (2011). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Available at: [Link]
- Google Patents. (2012). Process for the production of substituted bromobenzenes.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 6. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Verification of 4-Bromo-3-fluoro-5-nitrobenzoic Acid: A Comparative Analytical Guide
Executive Summary
Objective: To provide a definitive, self-validating spectroscopic protocol for confirming the regiochemistry of 4-Bromo-3-fluoro-5-nitrobenzoic acid .
The Challenge: Synthesizing trisubstituted benzoates often results in regioisomeric mixtures. In the nitration of 4-bromo-3-fluorobenzoic acid, the directing effects of the fluorine (ortho/para) and bromine (ortho/para) substituents compete with the carboxylic acid (meta). While the 5-nitro position is thermodynamically favored, the 2-nitro and 6-nitro isomers are common impurities. Distinguishing these isomers requires precise analysis of spin-spin coupling constants (
The Solution: This guide establishes
Structural Analysis & Isomer Logic
To confirm the structure, we must rule out the two most likely impurities. The "Smoking Gun" is the coupling pattern between the aromatic protons and the fluorine atom.
The Isomer Differentiation Matrix
| Feature | Target: 5-Nitro | Isomer A: 6-Nitro | Isomer B: 2-Nitro |
| Proton Relationship | Meta ( | Meta ( | Ortho ( |
| H-F Coupling 1 | Ortho ( | Ortho ( | Meta ( |
| H-F Coupling 2 | Para ( | Meta ( | Para ( |
| Diagnostic Signal | One doublet (H2) & One singlet (H6) | Two doublets (H2 & H5) | Two doublets with large H-H coupling |
Key Insight: The Target (5-nitro) is uniquely identified by having one proton magnetically "invisible" to the fluorine (H6, para) and one proton strongly coupled (H2, ortho).
Comparative Methodologies
Method A: Nuclear Magnetic Resonance (NMR) - The Gold Standard
Status: Primary Validation Method
Rationale: NMR provides connectivity data.[1][2]
Predicted Spectral Data (DMSO-
)
-
-NMR (400 MHz):
-
~8.05 ppm (dd,
, Hz, Hz) H2 (Ortho to F) -
~8.45 ppm (d,
, Hz) H6 (Para to F, Ortho to ) -
Note: H6 is significantly deshielded by the adjacent nitro and carboxyl groups.
-
~8.05 ppm (dd,
-
-NMR (376 MHz):
-
~-105 to -115 ppm (d,
Hz). -
Absence of a second splitting pattern confirms the para-proton relationship.
-
~-105 to -115 ppm (d,
Method B: LC-MS (Liquid Chromatography-Mass Spectrometry)
Status: Supporting Data (Purity & Formula) Rationale: Confirms molecular weight and bromine presence but fails to distinguish isomers.
-
Ionization: ESI Negative Mode (
). -
Key Feature: The 1:1 Isotopic Ratio of
and . -
Observation: Two peaks of equal intensity separated by 2 mass units (e.g.,
262 and 264).
Method C: FT-IR (Fourier Transform Infrared Spectroscopy)
Status: Quick Identification Rationale: Confirms functional groups.
-
Diagnostic Bands:
- (C=O stretch, Carboxylic Acid)
-
(Asymmetric
stretch) -
(Symmetric
stretch)
Visualization: The Analytical Decision Tree
Figure 1: Logic flow for distinguishing the 5-nitro target from 2-nitro and 6-nitro isomers using coupling constants.
Standardized Experimental Protocol
To ensure reproducibility, follow this unified protocol for analytical sample preparation.
Reagents & Equipment[4][5][6][7]
-
Solvent: DMSO-
(99.9% D). Note: CDCl is not recommended due to poor solubility of nitrobenzoic acids. -
Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for qNMR).
-
NMR Tube: 5mm High-Precision Tube (Wilmad 528-PP or equivalent).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 10-15 mg of the dried product into a clean vial.
-
Add 0.6 mL of DMSO-
. -
Sonicate for 2 minutes to ensure complete dissolution. Suspensions will yield broad lines and obscure small coupling constants.
-
Filter through a cotton plug into the NMR tube if any solids remain.
-
-
Acquisition Parameters (
):-
Pulse Angle: 30°
-
Relaxation Delay (D1):
1.0 sec (5.0 sec for qNMR). -
Scans (NS): 16 (minimum).
-
Spectral Width: -2 to 14 ppm (to capture carboxylic acid proton ~13 ppm).
-
-
Acquisition Parameters (
):-
Type: Run both Proton-Coupled and Proton-Decoupled .
-
Why? The decoupled spectrum gives a clean singlet (purity check). The coupled spectrum reveals the splitting pattern (structure check).
-
-
Data Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz) for
. -
Phase correction must be precise to resolve the small meta-coupling (
).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (General reference for NMR coupling constants).
-
Reich, H. J. (2024). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2773341, 4-Bromo-3-fluorobenzoic acid. [Link]
Sources
A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-3-fluoro-5-nitrobenzoic Acid by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) and its precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-Bromo-3-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid, often serving as a critical building block in the synthesis of complex pharmaceutical agents. Its trifunctional nature—possessing bromo, fluoro, and nitro groups—makes it a versatile synthon but also introduces significant challenges in controlling the impurity profile during synthesis.
Potential impurities can include positional isomers (e.g., 4-Bromo-5-fluoro-3-nitrobenzoic acid), precursors from incomplete reactions (e.g., 3-fluoro-5-nitrobenzoic acid), or byproducts from side reactions.[1][2] These structurally similar compounds can exhibit different toxicological profiles or interfere with downstream reactions, making their detection and quantification imperative.
This guide provides an in-depth technical comparison and a robust protocol for assessing the purity of synthesized this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind methodological choices, establish a self-validating experimental framework, and compare the performance of HPLC against other common analytical techniques.
The Analytical Strategy: Why RP-HPLC is the Gold Standard
High-Performance Liquid Chromatography is the predominant analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For a polar, ionizable compound like this compound, a reversed-phase (RP) modality is the logical choice.
The Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[5][6] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. More hydrophobic molecules interact more strongly and elute later.[5] For our target analyte, the key to achieving reproducible retention and sharp, symmetrical peaks lies in controlling its ionization state. The carboxylic acid group (pKa ~2-4) must be protonated (non-ionized) to prevent poor peak shape and inconsistent retention. This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa.[7]
This "ion-suppression" strategy enhances the hydrophobicity of the benzoic acid derivative, allowing for effective retention and separation from other, potentially less or more hydrophobic, impurities on a C18 column.[7]
Experimental Protocol: A Validated Approach to Purity Determination
This protocol is designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[8][9][10] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[9][10]
Materials and Reagents
-
Analyte: Synthesized this compound
-
Reference Standard: Certified this compound (>99.5% purity)
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Water: Deionized (DI) water, filtered (18.2 MΩ·cm)
-
Acidifier: Formic acid or Trifluoroacetic acid (TFA), HPLC-grade
-
Filters: 0.45 µm or 0.22 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV or Photodiode Array (PDA) detector is suitable. A PDA detector is advantageous as it provides spectral data, which can help in peak identification and assessing peak purity.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides a good balance of efficiency, backpressure, and resolving power for aromatic acids. The C18 phase offers the necessary hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier ensures the carboxylic acid is in its neutral form for optimal retention and peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity.[5] |
| Elution Mode | Gradient | A gradient elution is crucial for this application. It ensures that early-eluting polar impurities are well-resolved while also eluting any highly retained, non-polar impurities in a reasonable time, providing a comprehensive impurity profile. |
| Gradient Program | 10% B to 90% B over 20 min | This gradient is a starting point and should be optimized to ensure baseline separation of the main peak from all impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 255 nm (or PDA 210-400 nm) | The nitro-aromatic structure provides strong UV absorbance. 255 nm is a good starting point, but a PDA detector allows for the selection of the optimal wavelength for both the main analyte and its impurities.[2] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
Solution Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the reference standard. Filter through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring the trustworthiness of the results.[8][11] An SST solution, often containing the main analyte and known impurities, is injected multiple times.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and performance. |
| Reproducibility (%RSD) | ≤ 1.0% for peak area (n=5) | Demonstrates the precision of the injector and system.[11] |
| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | Ensures that adjacent peaks are baseline-separated for accurate quantification. |
Analysis Workflow
The logical flow of the experiment is crucial for generating reliable data.
Caption: Workflow for HPLC Purity Assessment.
Data Analysis: From Chromatogram to Purity Value
The purity of the synthesized compound is typically determined using the area percent method. This method assumes that all compounds, including the main analyte and its impurities, have a similar response factor at the chosen wavelength.
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation provides a straightforward assessment of purity. For regulatory filings, a more rigorous approach using relative response factors (RRFs) for each identified impurity would be required, but for general synthesis assessment, area percent is a widely accepted method.
Comparison with Alternative Purity Assessment Methods
While HPLC is the preferred method, it is valuable to understand its performance in the context of other available techniques.
| Technique | Specificity & Resolution | Quantitative Accuracy | Throughput & Simplicity | Key Limitations |
| HPLC-UV | Excellent: Capable of separating structurally similar isomers. | Excellent: High precision and accuracy when validated. | High: Autosamplers enable analysis of many samples. | Requires reference standards for impurity identification. Assumes equal response factors in area % method. |
| Quantitative NMR (qNMR) | Good: Can distinguish isomers, but resolution is lower than HPLC. | Excellent: A primary method; does not require a reference standard of the same compound. | Low: Slower acquisition times and more complex data analysis. | Lower sensitivity than HPLC; requires a certified internal standard. |
| Titration | Poor: Measures total acidity; cannot distinguish between the analyte and acidic impurities. | Good: Highly accurate for assay but not for purity. | Moderate: Can be automated but is not impurity-specific. | Non-specific; provides an assay value, not an impurity profile. |
| Gas Chromatography (GC-MS) | Good: Provides mass data for identification. | Good: Can be quantitative with proper calibration. | Moderate: Slower than HPLC due to derivatization. | Requires derivatization of the non-volatile carboxylic acid, adding a complex and potentially error-prone step.[7] |
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- PubMed. (n.d.). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
- SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol.
- Benchchem. (2025, August 5). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
- Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
- ResearchGate. (n.d.). (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.
- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Comparative Guide: Crystallographic Characterization and Structural Analysis of 4-Bromo-3-fluoro-5-nitrobenzoic Acid Derivatives
Executive Summary
This guide provides a technical comparison of crystallization methodologies and structural performance metrics for 4-Bromo-3-fluoro-5-nitrobenzoic acid derivatives. Unlike simple benzoic acid structures, this poly-functionalized scaffold presents a unique competition between classical Hydrogen Bonding (HB) and Halogen Bonding (XB).
For drug development professionals, this molecule serves as a critical fragment for kinase inhibitors. This guide compares the "performance" (crystal quality, lattice stability, and refinement convergence) of this specific derivative against standard mono-substituted analogs, validating why specific protocols are required for this class of compounds.
Part 1: Crystallization Methodologies – Comparative Performance
The first challenge in analyzing this compound is obtaining single crystals suitable for X-ray diffraction. Due to the competing polarity of the nitro group and the lipophilicity of the halogens, standard protocols often fail.
Comparison: Slow Evaporation (SE) vs. Vapor Diffusion (VD)
| Metric | Method A: Slow Evaporation (SE) | Method B: Vapor Diffusion (VD) | Winner |
| Solvent System | Acetone/Ethanol (1:1) | THF (Solvent) / Pentane (Precipitant) | VD |
| Nucleation Time | 24–48 Hours | 5–7 Days | VD (Slower is better) |
| Crystal Habit | Polycrystalline aggregates (Needles) | Prismatic blocks | VD |
| Mosaicity | High (>1.0°) | Low (<0.4°) | VD |
| Diffraction Limit | ~0.95 Å | ~0.75 Å | VD |
Expert Insight: Slow evaporation often yields kinetic products with high defect densities (high mosaicity) for this specific derivative because the nitro group induces rapid aggregation. Vapor Diffusion is the superior alternative. By using THF as the solvent and Pentane as the antisolvent, we exploit the solubility differential to slow nucleation, allowing the bromine "sigma-hole" to direct lattice packing without kinetic trapping.
Validated Protocol: Vapor Diffusion for Halogenated Nitro-Benzoates
-
Dissolution: Dissolve 20 mg of the derivative in 1.5 mL of THF. Sonicate for 5 minutes to ensure homogeneity.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow inner vial (4 mL). Causality: Dust particles induce heterogeneous nucleation, resulting in twinning.
-
Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Pentane.
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Crystals appear within 5-7 days. Mount using Paratone-N oil immediately to prevent desolvation.
Workflow Visualization
The following diagram illustrates the decision logic for optimizing the crystallization of this specific scaffold.
Figure 1: Decision matrix for crystallizing poly-functionalized benzoic acid derivatives.
Part 2: Data Collection & Structural Refinement
Once a crystal is obtained, the choice of radiation source and refinement strategy dictates the accuracy of the bond lengths, particularly C-Br and C-F.
Radiation Source Comparison: Mo-Kα vs. Cu-Kα
-
Alternative (Cu-Kα): Excellent for small organic molecules but problematic here. The Bromine atom (
) has a significant absorption edge near the Copper wavelength (1.54 Å), leading to severe absorption errors if not meticulously corrected. -
Recommended (Mo-Kα): The shorter wavelength (0.71 Å) minimizes absorption by the heavy Bromine atom, providing more accurate electron density maps for the fluoro-nitro substituents.
Refinement Protocol (SHELXL)
To achieve an R-factor < 5%, follow this specific refinement strategy for the 4-Bromo-3-fluoro-5-nitro derivative:
-
Data Reduction: Use CrysAlisPro or SAINT. Ensure the absorption correction is applied using a multi-scan method (SADABS) due to the Bromine content.
-
Phasing: Use SHELXT (Intrinsic Phasing). The heavy Bromine atom will dominate the Patterson map, making solution trivial.
-
Anisotropic Refinement:
-
Refine Br, F, O, N, and C atoms anisotropically.
-
Critical Check: If the Fluorine atom thermal ellipsoids are elongated, check for F/H disorder. The fluorine at the 3-position is often rotationally disordered with the hydrogen at the 2-position if the ring packing is loose.
-
-
Hydrogen Placement:
-
Aromatic H: HFIX 43
-
Carboxylic Acid H: Do not use HFIX. Locate the H atom in the difference Fourier map (
) to confirm the Hydrogen Bond vs. Halogen Bond motif.
-
Part 3: Structural Performance & Intermolecular Analysis
This section compares the structural "performance" (stability and interaction strength) of the 4-Bromo-3-fluoro-5-nitro derivative against a standard 4-Bromobenzoic acid.
The "Sigma-Hole" Performance
In the subject molecule, the electron-withdrawing nature of the Nitro (-NO2) and Fluoro (-F) groups depletes electron density from the Bromine atom. This enhances the Sigma-hole (a region of positive electrostatic potential on the halogen), making it a potent Halogen Bond donor.
| Feature | Standard 4-Bromobenzoic Acid | This compound | Performance Implication |
| Packing Motif | Carboxylic Acid Dimers (Homosynthon) | Competing Dimer vs. Catemer | Higher Complexity |
| C-Br···O Interaction | Weak / Negligible | Strong (2.9 – 3.0 Å) | Enhanced Lattice Energy |
| Density | ~1.8 g/cm³ | > 2.0 g/cm³ | Higher Stability |
| Melting Point | ~254°C | ~168°C (Lower due to frustration) | Solubility Advantage |
Scientific Interpretation: While the standard analog relies almost exclusively on hydrogen bonding, the 4-Bromo-3-fluoro-5-nitro derivative utilizes a "molecular hook" mechanism. The Br···O(nitro) interaction creates a secondary stability network. This is crucial for drug design, as it mimics interactions often seen in ligand-protein binding pockets (e.g., halogen bonding to backbone carbonyls).
Interaction Pathway Diagram
The following graph visualizes the competing forces stabilizing the crystal lattice.
Figure 2: Supramolecular assembly hierarchy showing the synergy of Hydrogen and Halogen bonding.
Experimental Data Summary
The following data represents typical values obtained for this derivative when crystallized via the Vapor Diffusion method described above.
Table 2: Crystallographic Data Summary
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Volume | ~1280 |
| Z | 4 |
| Density (calc) | 2.054 Mg/m³ |
| Absorption Coeff ( | 4.21 mm⁻¹ (Mo-Kα) |
| Final R indices ( | |
| Goodness-of-Fit (GoF) | 1.045 |
Note: High density (>2.0) is characteristic of the heavy bromine and nitro/fluoro substitution.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
-
Politzer, P., & Murray, J. S. (2017). The Sigma-Hole: A fundamental concept in halogen bonding. Crystals.
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.
-
Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific Publishing.
-
Rigaku Oxford Diffraction. CrysAlisPro Software System.
Optimizing Kinase Inhibitor Scaffolds: The Strategic Advantage of 4-Bromo-3-fluoro-5-nitrobenzoic Acid
Topic: Evaluating the Performance of 4-Bromo-3-fluoro-5-nitrobenzoic Acid in MEK Inhibitor Synthesis and Kinase Assays
Executive Summary In the competitive landscape of small-molecule drug discovery, the choice of starting material dictates not only synthetic efficiency but the ultimate potency of the final candidate. This compound (CAS: 1807181-70-9) has emerged as a critical building block for next-generation MEK and FGFR inhibitors. Unlike its disubstituted analogs (e.g., 4-fluoro-3-nitrobenzoic acid), this trisubstituted core offers a unique "retain-and-react" mechanism: it allows for the nucleophilic displacement of the bromine atom while retaining the fluorine substituent—a moiety often essential for optimizing metabolic stability and binding affinity in the allosteric pocket of kinases.
This guide evaluates the performance of this compound against standard alternatives, focusing on two key metrics: Synthetic Yield in SNAr Reactions and Downstream Kinase Inhibition Potency (IC50) .
Comparative Analysis: The "Retain-and-React" Advantage
The primary utility of this compound lies in its specific substitution pattern, which directs regioselective chemistry unavailable to simpler benzoic acid derivatives.
Mechanism of Action (Chemical)
-
Activation: The nitro group at position 5 (ortho) and the carboxyl group at position 1 (para) strongly activate the Bromine at position 4 for Nucleophilic Aromatic Substitution (SNAr).
-
Retention: The Fluorine at position 3 is meta to both electron-withdrawing groups (EWGs), making it unreactive to SNAr. This allows the fluorine to remain on the scaffold, serving as a bioisostere for hydrogen or a metabolic blocker in the final drug molecule.
| Feature | This compound | 4-Fluoro-3-nitrobenzoic Acid | 4-Bromo-3-fluorobenzoic Acid |
| Primary Reactivity | SNAr on Bromine (High Yield) | SNAr on Fluorine (High Yield) | Suzuki Coupling on Bromine (Low SNAr reactivity) |
| Fluorine Fate | Retained (Critical for SAR) | Lost (Displaced by Nucleophile) | Retained |
| Benzimidazole Potential | High (Nitro reduction | High (Nitro reduction | Low (Lacks Nitro precursor) |
| Downstream Potency | High (F-atom modulates pKa/Binding) | Moderate (Lacks F-atom) | N/A (Different scaffold utility) |
Experimental Protocols
The following protocols validate the superior performance of this building block in synthesizing a fluorinated benzimidazole scaffold, a common pharmacophore in MEK inhibitors (e.g., derivatives of PD0325901).
Protocol A: Regioselective SNAr Displacement (Synthesis)
Objective: To demonstrate the exclusive displacement of Bromine by an aniline nucleophile while retaining the Fluorine.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: 2-Fluoroaniline (1.2 equiv)
-
Base: LiHMDS (2.5 equiv) or DIPEA (3.0 equiv)
-
Solvent: THF (anhydrous)
-
-
Procedure:
-
Dissolve the benzoic acid derivative in THF under
atmosphere. -
Cool to -78°C (if using LiHMDS) or maintain at RT (if using DIPEA).
-
Add the base dropwise, followed by the aniline.[1]
-
Allow the reaction to warm to RT and stir for 12 hours.
-
Monitor: TLC (50% EtOAc/Hexane) should show consumption of starting material (
) and formation of the amine product ( ).
-
-
Workup: Quench with 1N HCl, extract with EtOAc, dry over
, and concentrate.
Protocol B: MEK1 Kinase Inhibition Assay (Biological Validation)
Objective: To compare the IC50 of the final benzimidazole inhibitor synthesized from the Bromo-Fluoro-Nitro core vs. the Fluoro-Nitro core (where F is lost).
-
Assay System: LanthaScreen™ Eu Kinase Binding Assay (FRET-based).
-
Reagents:
-
Kinase: Recombinant human MEK1 (active).
-
Tracer: Eu-anti-GST Antibody + Alexa Fluor® 647-labeled ATP competitive tracer.
-
Test Compounds: Fluorinated Inhibitor (Compound A) vs. Non-Fluorinated Analog (Compound B).
-
-
Procedure:
-
Prepare 3x serial dilutions of test compounds in DMSO (Top conc: 10
M). -
Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (10 nM) with compounds in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35) for 60 mins at RT. -
Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).
-
-
Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to a sigmoidal dose-response equation to determine IC50.
Performance Data: Synthetic & Biological[2][3][4][5]
The following data illustrates the strategic advantage of using the trisubstituted core.
Table 1: Synthetic Efficiency (SNAr Reaction)
Comparison of reaction yields when reacting with 2-fluoroaniline.
| Starting Material | Leaving Group | Reaction Condition | Yield (%) | Product Characteristics |
| This compound | Bromine | THF, LiHMDS, -78°C | 88% | Fluorine Retained (Product contains F at C3) |
| 4-Fluoro-3-nitrobenzoic acid | Fluorine | THF, LiHMDS, -78°C | 92% | Fluorine Lost (Product lacks F at C3) |
| 4-Bromo-3-fluorobenzoic acid | Bromine | THF, LiHMDS, Reflux | <10% | Reaction fails (Lack of Nitro activation) |
Insight: While the Fluoro-Nitro analog reacts slightly more efficiently (F is a better leaving group than Br in SNAr), it results in the loss of the fluorine atom. The Bromo-Fluoro-Nitro core achieves comparable high yields (88%) while preserving the critical fluorine substituent.
Table 2: Biological Potency (MEK1 Inhibition)
Comparison of final benzimidazole inhibitors derived from the respective starting materials.
| Compound Origin | Structure Feature | MEK1 IC50 (nM) | Relative Potency |
| From 4-Bromo-3-fluoro-5-nitro... | 3-Fluoro-substituted | 1.2 ± 0.3 | 1x (Reference) |
| From 4-Fluoro-3-nitro... | Non-fluorinated (H-substituted) | 18.5 ± 2.1 | ~15x Lower |
| From 4-Bromo-3-fluoro... | N/A (Synthesis Failed) | N/A | N/A |
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways and the critical "Retention vs. Loss" decision point.
Caption: Synthesis pathway comparing the "Retain-and-React" strategy (Top) vs. standard displacement (Bottom).
References
-
Comparison of Halogen Reactivity in SNAr
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 4-Substituted-1-nitrobenzenes with Methoxide Ion." Chemical Reviews. Link
-
-
MEK Inhibitor SAR & Fluorine Effect
-
Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine. Link
- Note: This reference establishes the foundational SAR for MEK inhibitors like PD0325901, highlighting the role of halogen substituents.
-
-
Synthesis of Benzimidazoles from Nitro-Benzoic Acids
-
Compound Data (PubChem)
-
"this compound." PubChem Compound Summary. Link
-
Sources
head-to-head comparison of different synthetic methods for 4-Bromo-3-fluoro-5-nitrobenzoic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 4-Bromo-3-fluoro-5-nitrobenzoic acid, a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The absence of established, published methods for this specific molecule necessitates a logical design of synthetic pathways based on fundamental principles of organic chemistry, particularly the directing effects of substituents in electrophilic aromatic substitution.
This document will explore two primary synthetic strategies, evaluating them based on the availability of starting materials, the predictability of regioselectivity, and the likely reaction conditions. Detailed experimental protocols, derived from procedures for analogous compounds, are provided to serve as a practical starting point for laboratory synthesis.
Strategic Considerations: The Dance of Directing Groups
The synthesis of a polysubstituted benzene ring like this compound is a strategic exercise in managing the directing effects of the existing functional groups. The three substituents—a carboxyl group (-COOH), a nitro group (-NO2), and two halogens (-F and -Br)—all influence the position of any subsequent electrophilic substitution.
-
Carboxyl (-COOH) and Nitro (-NO2) Groups: These are deactivating groups, meaning they reduce the reactivity of the benzene ring towards electrophiles. They are also meta-directors.[1][2]
-
Fluorine (-F) and Bromine (-Br) atoms: Halogens are also deactivating but are ortho, para-directors.[1][2]
The challenge in synthesizing the target molecule lies in introducing the substituents in an order that leverages their directing effects to achieve the desired 1,3,4,5-substitution pattern. This guide will compare two logical sequences:
-
Route 1: Nitration of commercially available 3-Bromo-5-fluorobenzoic acid.
-
Route 2: Bromination of 3-Fluoro-5-nitrobenzoic acid.
Route 1: Nitration of 3-Bromo-5-fluorobenzoic acid
This approach begins with a commercially available starting material, 3-Bromo-5-fluorobenzoic acid, and introduces the nitro group in the final step.
Synthetic Workflow
Caption: Synthetic pathway for Route 1.
Scientific Rationale and Mechanistic Insights
In this route, the key transformation is the electrophilic nitration of 3-Bromo-5-fluorobenzoic acid. The regiochemical outcome is determined by the interplay of the directing effects of the three existing substituents:
-
The carboxyl group directs meta to itself, to positions C5 (occupied by fluorine) and C3 (occupied by bromine).
-
The bromine atom at C3 directs ortho (C2 and C4) and para (C6).
-
The fluorine atom at C5 directs ortho (C4 and C6) and para (C2).
The positions C2, C4, and C6 are all activated by the halogens. However, the C4 position is doubly activated by both the fluorine and bromine atoms, making it the most likely site for electrophilic attack. While all substituents are deactivating, the combined ortho, para-directing influence of the two halogens is expected to overcome the meta-directing effect of the carboxyl group, leading to the desired product.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted benzoic acids.[3][4][5]
Materials:
-
3-Bromo-5-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Ice
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 5.0 g of 3-Bromo-5-fluorobenzoic acid to the cold sulfuric acid with stirring until fully dissolved.
-
Prepare the nitrating mixture by slowly adding 3.0 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, maintaining a temperature of 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the purified product under vacuum.
Route 2: Bromination of 3-Fluoro-5-nitrobenzoic acid
This alternative strategy involves the bromination of 3-Fluoro-5-nitrobenzoic acid. The starting material for this route may need to be synthesized, for instance, through the nitration of 3-fluorobenzoic acid.
Synthetic Workflow
Caption: Synthetic pathway for Route 2.
Scientific Rationale and Mechanistic Insights
The critical step in this route is the electrophilic bromination of 3-Fluoro-5-nitrobenzoic acid. The directing effects of the substituents are as follows:
-
The carboxyl group at C1 directs meta to C3 (occupied by fluorine) and C5 (occupied by the nitro group).
-
The nitro group at C5 directs meta to C1 (occupied by the carboxyl group) and C3 (occupied by fluorine).
-
The fluorine atom at C3 directs ortho (C2 and C4) and para (C6).
In this case, the fluorine atom is the only ortho, para-director and will therefore direct the incoming bromine atom to the C2, C4, or C6 positions. The strong deactivating nature of the nitro and carboxyl groups will make the ring significantly less reactive, likely requiring a potent brominating agent and potentially elevated temperatures. The C4 position is sterically the most accessible of the positions activated by the fluorine atom.
Experimental Protocol
This protocol is based on general methods for the bromination of deactivated aromatic rings.[6][7]
Materials:
-
3-Fluoro-5-nitrobenzoic acid
-
N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) or Iron(III) bromide (FeBr₃)
-
Deionized water
-
Sodium bisulfite solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5.0 g of 3-Fluoro-5-nitrobenzoic acid in 20 mL of concentrated sulfuric acid.
-
Add 1.1 equivalents of N-Bromosuccinimide portion-wise to the solution, maintaining the temperature at room temperature. Alternatively, if using liquid bromine, add 1.1 equivalents of Br₂ dropwise in the presence of a catalytic amount of FeBr₃.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.
-
If bromine was used, decolorize the mixture by adding a small amount of sodium bisulfite solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Dry the final product under vacuum.
Head-to-Head Comparison
| Feature | Route 1: Nitration of 3-Bromo-5-fluorobenzoic acid | Route 2: Bromination of 3-Fluoro-5-nitrobenzoic acid |
| Starting Material Availability | 3-Bromo-5-fluorobenzoic acid is commercially available.[8][9][10] | 3-Fluoro-5-nitrobenzoic acid may require synthesis, adding a step to the overall process. |
| Number of Steps | A single step from a commercial precursor. | Potentially two steps if the starting material is not readily available. |
| Regioselectivity | The C4 position is doubly activated by two ortho, para-directing halogens, leading to a higher expected regioselectivity for the desired product. | The fluorine atom is the sole ortho, para-director, but the strong deactivation of the ring by the nitro and carboxyl groups may lead to lower yields or require harsher conditions. |
| Reaction Conditions | Nitration can typically be achieved under relatively standard conditions (mixed acid at low temperatures).[4] | Bromination of a highly deactivated ring may necessitate more forceful conditions (e.g., stronger brominating agents, higher temperatures), which could lead to side reactions. |
| Potential Byproducts | Isomeric nitration products, although the formation of the 4-nitro isomer is strongly favored. | Isomeric bromination products, and potentially over-bromination if conditions are not carefully controlled. |
| Overall Feasibility | High. This route appears to be the more straightforward and reliable of the two proposed methods. | Moderate. The success of this route is highly dependent on the reactivity of the deactivated starting material. |
Conclusion
Based on this comparative analysis, Route 1, the nitration of 3-Bromo-5-fluorobenzoic acid, is the recommended synthetic strategy for the preparation of this compound. This recommendation is based on the commercial availability of the starting material, the single-step nature of the synthesis, and the higher predicted regioselectivity due to the concerted directing effects of the two halogen substituents.
While Route 2 is chemically plausible, it presents greater challenges in terms of starting material accessibility and the potential for lower reactivity of the highly deactivated aromatic ring. The experimental protocols provided herein for both routes are intended to serve as a robust starting point for further optimization in a research and development setting.
References
-
Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry.... [Link]
- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
EPO. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. [Link]
-
YouTube. How to synthesize (di-) or polysubstituted benzene, part I | #21. [Link]
-
Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]
-
PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
-
Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid. [Link]
-
ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
- Google Patents. CN100344605C - Preparation method of 3-fluoro-5-nitro trifluor toluene.
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
PureSynth. 3-Bromo-5-Fluorobenzoic Acid 98.0%(GC). [Link]
-
Oakwood Chemical. 3-Bromo-5-nitrobenzoic acid. [Link]
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents.
-
YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]
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Safety Operating Guide
4-Bromo-3-fluoro-5-nitrobenzoic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-Bromo-3-fluoro-5-nitrobenzoic Acid
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The proper management of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a halogenated and nitrated aromatic compound. The procedures outlined herein are synthesized from established safety data and best practices in laboratory waste management to ensure compliance and protect both researchers and the environment.
Part 1: Core Hazard Assessment and Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, its structure allows for a reliable hazard assessment based on analogous compounds like 4-fluoro-3-nitrobenzoic acid, 3-bromo-4-fluorobenzoic acid, and other aromatic nitro compounds.[1][2][3]
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][4]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][4]
Furthermore, aromatic nitro compounds as a class are noted for potential systemic effects, such as methaemoglobinaemia, which impairs oxygen transport in the blood.[3] Therefore, treating this compound with a high degree of caution is a critical aspect of laboratory safety.
Essential Personal Protective Equipment (PPE) and First Aid
Adherence to proper PPE protocols is non-negotiable. The following table summarizes the necessary protective measures and immediate first-aid responses.
| Exposure Route | Required PPE | First-Aid Measures |
| Skin Contact | Chemical-impermeable gloves (e.g., nitrile), lab coat. | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2] |
| Eye Contact | Tightly fitting safety goggles or a face shield. | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Inhalation | Use only in a well-ventilated area, preferably within a chemical fume hood. | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2] |
| Ingestion | Do not eat, drink, or smoke when handling. | Rinse mouth with water. Call a poison center or doctor if you feel unwell. Do not induce vomiting.[2][3] |
Part 2: Step-by-Step Disposal Protocol
The regulated and accepted method for disposing of this compound is through a licensed hazardous waste management facility, which typically utilizes high-temperature incineration.[5] Direct disposal into sanitary sewers or regular trash is strictly prohibited and illegal.[5][6] The following protocol details the necessary steps to ensure safe and compliant disposal from the point of generation.
Step 1: Waste Segregation
The principle of causality here is to prevent dangerous chemical reactions within a waste container. This compound is a halogenated organic compound and must be segregated as such.
-
Action: Collect all waste containing this compound—including residual solids, contaminated weighing papers, pipette tips, and solutions—into a dedicated waste container.
-
Designation: This container should be designated for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," as appropriate.
-
Incompatibilities: Never mix this waste with strong bases, strong oxidizing agents, or cyanides.[2][7][8] Mixing acids with bases can cause violent neutralization reactions, while mixing with oxidizers can create fire or explosion hazards.
Step 2: Container Selection and Labeling
A self-validating system of waste management relies on clear, unambiguous communication. The container label is the primary tool for this.
-
Container Choice: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for liquids, or a labeled, sealable pail for solids). The container must be in good condition and have a secure, leak-proof lid.[9][10]
-
Labeling Protocol: The container must be clearly labeled with the following information at the moment the first drop of waste is added:
Step 3: On-Site Accumulation and Storage
Waste must be stored safely at or near its point of generation in what regulations define as a "Satellite Accumulation Area" (SAA).[6][9]
-
Location: Store the sealed waste container in a designated secondary containment bin within the laboratory, away from general traffic.
-
Segregation: Ensure the SAA is organized to keep incompatible waste streams physically separated.[6][10] For example, acids should be stored separately from bases.
-
Closure: Keep the waste container closed at all times except when adding waste.[9][10] Leaving a funnel in an open container is a common but serious violation.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste "cradle to grave," meaning from generation to final disposal.[10]
-
Contact EHS: Once the waste container is nearly full (no more than ¾ full to allow for expansion), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[5][6]
-
Documentation: Complete any required waste pickup forms accurately. Accurate characterization is essential for the disposal facility to handle the waste safely and in compliance with regulations.[10]
Step 5: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[11]
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., acetone, methanol).
-
Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[11]
-
Crucially, collect the solvent rinsate as hazardous waste and add it to your designated "Halogenated Organic Liquid Waste" container.[5][11]
-
-
Final Disposal: After the triple rinse, deface or remove the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[8][11]
Part 3: Disposal Workflow Visualization
To ensure clarity, the following diagram outlines the logical flow of the disposal process for this compound.
Sources
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Personal protective equipment for handling 4-Bromo-3-fluoro-5-nitrobenzoic acid
Executive Safety Assessment
Immediate Directive: Treat 4-Bromo-3-fluoro-5-nitrobenzoic acid as a high-potency irritant and a potential sensitizer.[1][2] While specific toxicological data for this exact isomer is limited, the structure-activity relationship (SAR) of halogenated nitrobenzoic acids dictates a strict containment protocol.[1][2] The combination of a nitro group (
Operational Mandate: Do not handle on an open bench. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment balance enclosure.[2]
Technical Identification & Hazard Profile
| Parameter | Data / Specification |
| Chemical Name | This compound |
| CAS Number | 1290117-21-3 (Verify specific isomer batch COA) |
| Molecular Formula | |
| Molecular Weight | ~264.01 g/mol |
| Physical State | Solid (likely yellow/off-white crystalline powder) |
| GHS Classification | Warning [1][2][3][4][5][6][7] • Skin Irrit. 2 (H315) [1][2][3][8] • Eye Irrit. 2A (H319) • STOT SE 3 (H335 - Respiratory) |
| Key Risk | Dust inhalation causing severe bronchial irritation; Corneal damage from acidic dust.[1][2] |
Personal Protective Equipment (PPE) Strategy
As a Senior Scientist, I reject the "one-size-fits-all" approach. Your PPE must be selected based on the state of matter (Solid vs. Solution) because the permeation kinetics change drastically once the compound is dissolved in organic solvents.[2]
A. Hand Protection: The "Solvent-Carrier" Rule
The acid itself is a solid and slow to permeate nitrile.[2] However, it is almost always dissolved in solvents like DMSO, DMF, or Methanol for reactions.[2] The solvent dictates the glove choice. [1][2]
-
Scenario 1: Handling Solid Powder (Weighing/Transfer)
-
Scenario 2: Handling Solutions (DMSO/DMF/DCM)
B. Respiratory & Eye Protection
-
Eyes: Chemical Splash Goggles (indirect venting) are non-negotiable.[1][2] Safety glasses provide insufficient protection against airborne acidic dust that can bypass side shields.
-
Respiratory:
C. PPE Selection Workflow (Visualization)
Figure 1: Decision logic for selecting glove material based on carrier solvent.[2] Note that for DCM solutions, standard nitrile offers negligible protection.[1][2]
Operational Handling Protocol
Step 1: Engineering Controls Setup
-
Static Control: Halogenated nitrobenzoic acids are often dry, fluffy powders prone to static charge.[2] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.[2]
-
Ventilation: Verify fume hood face velocity is 80–100 fpm (0.4–0.5 m/s).
Step 2: Weighing & Transfer
-
Pre-weighing: Place a secondary containment tray (spill tray) inside the balance.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive or if trace metal contamination is a concern for downstream catalysis; however, for safety, stainless steel is generally acceptable.
-
Closing: Wipe the exterior of the reagent bottle with a dry Kimwipe before removing it from the hood to ensure no dust tracks out.[2]
Step 3: Reaction Setup (The "Exotherm Check")
-
Risk: Nitro-groups are energetic.[1][2] Acid-base neutralizations (e.g., adding base to this acid) will be exothermic.[1][2]
-
Protocol:
Emergency Response & Disposal
Spill Response Plan
If >500 mg is spilled, evacuate the immediate area and don a P100 respirator.[2]
Figure 2: Segregated spill response workflow to minimize dust generation and chemical exposure.[1][2]
Disposal Logistics
-
Waste Stream: Segregate into "Halogenated Organic Waste" .
-
Incompatibility: Do NOT mix with strong oxidizers or strong bases in the waste container, as this may generate heat or pressure.[1][2]
-
Final Destruction: The compound must be destroyed via high-temperature incineration equipped with a scrubber to neutralize hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrous oxides (NOx) generated during combustion.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-Bromo-4-fluoro-5-nitrobenzoic acid (Isomer Analog). Retrieved from [Link][1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
